Product packaging for FRP protein(Cat. No.:CAS No. 158709-61-6)

FRP protein

Cat. No.: B1176781
CAS No.: 158709-61-6
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Description

FRP protein, also known as this compound, is a useful research compound. Its molecular formula is C5H6N4O2. The purity is usually 95%.
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Properties

CAS No.

158709-61-6

Molecular Formula

C5H6N4O2

Synonyms

FRP protein

Origin of Product

United States

Recognition of Diverse Protein Families Designated As Frp

The acronym "FRP" is commonly used to refer to several unrelated protein families. The most prominent among these are the Secreted Frizzled-Related Proteins (SFRPs) , a family of secreted signaling molecules involved in modulating Wnt signaling pathways. In a completely different biological context, Fluorescence Recovery Protein (FRP) is found in cyanobacteria, where it plays a specific role in photoprotection. Furthermore, the term "FRP" or related abbreviations like FBP are sometimes associated with Fructose-1,6-bisphosphatase (FBPase) , a key enzyme in glucose metabolism. Another protein occasionally referred to as FRP is Follistatin-related protein 1 (FSTL1) , known for its roles in development and inflammation.

Overview of Distinct Functional Roles Across Biological Systems

Biological Function in Non-Photochemical Quenching (NPQ) Regulation

Cyanobacterial NPQ is initiated by the photoactivation of the Orange Carotenoid Protein (OCP). Under high light conditions, the OCP undergoes a conformational change from its inactive orange state (OCPO) to an active red state (OCPR). mdpi.comescholarship.orgoup.comnih.gov OCPR is then able to interact with the phycobilisomes (PBS), the primary light-harvesting antennae in cyanobacteria, leading to the dissipation of excess energy as heat and a reduction in fluorescence yield. mdpi.compnas.orgfrontiersin.orgoup.comnih.govresearchgate.net The Fluorescence Recovery Protein is essential for reversing this process and restoring the phycobilisomes to their efficient light-harvesting state. pnas.orgpnas.orgescholarship.orgoup.com

Role in Orange Carotenoid Protein (OCP) Deactivation

FRP's primary function in NPQ regulation is to facilitate the deactivation of the active OCPR back to its inactive OCPO form. pnas.orgpnas.orgoup.comnih.gov While OCPR can spontaneously revert to OCPO in the dark, the presence of FRP significantly accelerates this conversion. mdpi.compnas.orgpnas.orgescholarship.orgoup.comnih.govoup.com This accelerated deactivation is crucial for a rapid recovery of photosynthetic efficiency when light levels decrease. pnas.orgnih.gov Studies have shown that mutant strains of cyanobacteria lacking FRP are impaired in their ability to recover normal antenna capacity under low light conditions. pnas.orgpnas.org

Mechanism of Fluorescence Recovery in Photosynthetic Systems

The recovery of fluorescence in photosynthetic systems following OCP-mediated quenching is directly linked to the deactivation and dissociation of OCPR from the phycobilisomes. pnas.orgpnas.orgoup.comnih.gov FRP plays a dual role in this process: it accelerates the conversion of OCPR to OCPO and facilitates the detachment of OCP from the phycobilisomes. pnas.orgescholarship.orgnih.govnih.govresearchgate.net By promoting the rapid transition of OCP to its inactive form and its release from the light-harvesting antennae, FRP allows the phycobilisomes to efficiently transfer absorbed light energy to the photosynthetic reaction centers once again, thereby restoring fluorescence yield. pnas.orgnih.govnih.gov

Molecular Mechanisms of OCP Interaction and Regulation

The interaction between FRP and OCP is key to understanding how FRP regulates OCP activity and facilitates fluorescence recovery. FRP is typically found as a dimer in solution and is an all alpha-helical protein. mdpi.compnas.orgnih.govoup.comwikipedia.orgresearchgate.net

OCP-FRP Binding Topologies and Stoichiometry

FRP interacts with the active red form of OCP (OCPR). pnas.orgoup.com Specifically, FRP has been shown to interact with the C-terminal domain (CTD) of OCPR with high affinity. oup.comnih.govoup.comacs.org Research using techniques like mass spectrometry and cross-linking has provided insights into the binding interface, suggesting that a head region on FRP is a candidate for binding to OCP. nih.govacs.org While FRP primarily exists as a dimer, studies suggest that photoactivated OCP recruits dimeric FRP, which may then monomerize to form 1:1 complexes with OCP. researchgate.netnih.gov Some research indicates that OCPR and FRP binding can occur in a 2:2 ratio. sebbm.esbiorxiv.org The precise stoichiometry and dynamic nature of OCP-FRP complexes are still areas of ongoing research.

Acceleration of OCP-Red to OCP-Orange Conversion

FRP significantly accelerates the spontaneous dark reversion of OCPR to OCPO. mdpi.compnas.orgpnas.orgescholarship.orgoup.comnih.govoup.com This acceleration is a critical aspect of FRP's function in NPQ recovery. The interaction of dimeric FRP with the CTD of OCPR is proposed to induce conformational changes in FRP that enable it to bridge the N-terminal domain (NTD) and CTD of OCP, facilitating the structural rearrangement required for OCPR to revert to OCPO. nih.govacs.org This process involves the translocation of the carotenoid back into its position within the OCPO structure. osti.gov Specific residues in both FRP and OCP, such as FRP Arg-60 and OCP Phe-299, have been identified as essential for the efficient conversion of OCPR to OCPO. oup.com

Facilitation of OCP Dissociation from Phycobilisomes

In addition to accelerating the OCPR to OCPO conversion, FRP also facilitates the detachment of OCPR from the phycobilisomes. pnas.orgescholarship.orgnih.govnih.govresearchgate.net This is a crucial step for the recovery of phycobilisome light-harvesting function. FRP's interaction with OCPR, particularly its CTD, is thought to destabilize the OCP-phycobilisome interaction, although the exact molecular mechanism by which FRP induces this dissociation is still being investigated. nih.govnih.gov It has been proposed that FRP might compete for a binding site on OCP that is also involved in phycobilisome attachment. osti.gov Studies using OCP mutants have also provided insights into how the structure of OCP influences its interaction with FRP and subsequent detachment from phycobilisomes. oup.com

Here is a summary of some key research findings related to FRP-OCP interaction:

StudyKey Finding
Boulay et al., 2010 pnas.orgIdentified FRP and its role in accelerating OCPr to OCPo conversion and detaching OCPr from PBS.
Sutter et al., 2013 pnas.orgDetermined the crystal structure of FRP, showing dimeric and tetrameric forms, with the dimer being active. Identified a conserved active site.
Gwizdala et al., 2011 oup.comShowed that FRP accelerates PBS fluorescence recovery by interacting with OCPr.
Sluchanko et al., 2017 acs.orgUsed MS-based techniques to investigate the molecular mechanism of FRP-mediated OCPr to OCPo conversion. Found dimeric FRP binds to OCPr CTD.
Thurotte et al., 2017 (cited in oup.com)Identified FRP Arg-60 and OCP Phe-299 as essential for FRP activity in OCPr to OCPo conversion.
Gupta et al., 2019 escholarship.orgnih.govUsed X-ray footprinting to identify sites of interaction between FRP and OCP and gain insights into structural changes.
Moldenhauer et al., 2024 (cited in mdpi.comresearchgate.net)Investigated OCP-FRP complex topologies and stoichiometry, suggesting dimeric FRP is recruited and may monomerize upon binding.

Allosteric Regulation Dynamics

The interaction between FRP and OCP involves allosteric regulation. researchgate.netnih.gov This allosteric control is crucial for the efficient operation of the cyanobacterial photoprotection system. researchgate.netmpg.de The binding of FRP to OCPr accelerates the conversion of OCPr to OCPo. oup.compnas.orgpnas.org This interaction is specific to the active red form of OCP, indicating that light-induced conformational changes in OCP are essential for FRP binding. pnas.org The binding of FRP to the C-terminal domain (CTD) of OCPr is thought to trigger conformational changes that facilitate the reversion process. oup.compnas.org Research suggests that FRP's interaction with OCPr exploits an ancient dimer interface in OCP. researchgate.netnih.gov The compatibility between FRP and OCP for this allosteric interaction appears to have evolved independently in different species, suggesting a fortuitous compatibility that was later exploited for regulatory control. nih.govmpg.dempg.dedntb.gov.ua

Structural Insights into FRP Functionality

Structural studies have provided significant insights into how FRP functions. pnas.orgpnas.orgacs.org The three-dimensional crystal structure of FRP from Synechocystis sp. PCC 6803 has been determined, revealing details about its architecture and potential active sites. nih.govpnas.org FRP is an all-alpha-helical protein. pnas.orgwikipedia.org

Oligomeric States and Functional Significance (e.g., Dimeric Active Form)

FRP exists in different oligomeric states, and its functional state is understood to be a dimer. nih.govpnas.orgpnas.orgwikipedia.org In crystal structures, FRP has been observed in both dimeric and tetrameric forms. nih.govpnas.orgwikipedia.orgnih.gov Evidence suggests that the dimeric form is the active state responsible for modulating OCP-mediated photoprotection. nih.govpnas.orgwikipedia.orgnih.gov The tetrameric form may represent an inactive state of the protein. nih.govpnas.orgwikipedia.org Native mass spectrometry studies support that dimeric FRP is the predominant state in solution across a range of protein concentrations, although higher-order oligomers can form at higher concentrations, which may be artifacts. nih.govacs.orgosti.gov The transition between oligomeric states, particularly tetramerization, has been hypothesized as a potential regulatory mechanism for FRP activity in response to cellular conditions like pH or redox state under high light stress. wikipedia.org

Identification and Characterization of Active Sites

The active site of FRP, crucial for its interaction with OCP and its function in fluorescence recovery, has been investigated through structural analysis, mutagenesis, and binding studies. pnas.orgpnas.org A surface patch of highly conserved amino acid residues has been identified as the likely active site. nih.govpnas.orgwikipedia.org Mutational analysis of residues within this conserved patch has demonstrated their essential role in FRP activity. pnas.orgwikipedia.org Specific residues, such as Histidine at position 53 and Arginine at position 60 in Synechocystis FRP, have been shown to be essential for activity. wikipedia.org These residues are part of a network of hydrogen bonds important for the dimeric structure and the enhancement of OCPr to OCPo conversion. nih.gov

Conformational Changes Upon OCP Binding

The interaction between FRP and OCP involves significant conformational changes in both proteins. pnas.orgacs.orgnih.govresearchgate.netnih.gov Upon binding to the active red form of OCP (OCPr), FRP undergoes structural rearrangements. nih.govnih.gov These conformational changes in dimeric FRP are thought to enable it to bridge the two domains of OCP (the N-terminal and C-terminal domains), thereby facilitating the reversion of OCPr to the orange state (OCPo). nih.gov The binding of FRP to the CTD of OCPr induces flexibility in the carotenoid environment within OCP. nih.gov The FRP's α1 helix is suggested to be located in a position that overlaps with the N-terminal αA helix of OCP in its orange state, implying a displacement or rearrangement upon binding to OCPr. nih.govescholarship.org Studies using techniques like small-angle neutron scattering have revealed that FRP undergoes significant structural changes upon complex formation with OCP. nih.gov

Genomic Organization and Evolutionary Considerations

The gene encoding FRP is commonly found in cyanobacterial genomes, particularly in strains that possess OCP. pnas.orgwikipedia.orgresearchgate.net The presence of FRP homologs in almost all OCP-containing cyanobacteria highlights its essential role in the photoprotective mechanism. pnas.org

Gene Locus and Transcriptional Regulation (e.g., slr1964)

In Synechocystis sp. PCC 6803, the gene encoding FRP is designated slr1964. pnas.orgwikipedia.org This gene is typically located downstream of the ocp gene in cyanobacterial genomes. wikipedia.orgresearchgate.net While a tandem arrangement with the ocp gene is common, the frp gene (slr1964) is transcribed independently from ocp in Synechocystis 6803, indicating the presence of its own promoter and suggesting independent transcriptional regulation. wikipedia.orgresearchgate.net Homologs of the slr1964 gene are found in almost all cyanobacterial strains that possess OCP1. researchgate.net The regulation of ocp and frp expression can vary, with some studies suggesting post-transcriptional or post-translational control for OCP1, in addition to transcriptional regulation for other OCP homologs. frontiersin.org

Co-occurrence and Co-evolution with OCP

FRP is found in almost all cyanobacterial strains that possess OCP1, highlighting a strong co-occurrence between these two proteins. researchgate.netresearchgate.net This co-occurrence is indicative of a significant evolutionary relationship, where the regulation between OCP and FRP evolved due to the complementarity between the OCP's C-terminal domain (CTD) dimer and FRP. researchgate.netresearchgate.net While OCP1's recovery is accelerated by FRP, other OCP families like OCP2 and OCP3 appear to be insensitive to FRP, suggesting divergent evolutionary paths or regulatory mechanisms among OCP paralogs. researchgate.netescholarship.org The gene encoding FRP (slr1964 in Synechocystis sp. PCC 6803) is commonly located immediately downstream of the ocp gene, although they are typically transcribed independently. wikipedia.orgnih.gov

Evolutionary Origin through Horizontal Gene Transfer

The evolutionary history of FRP in cyanobacteria involves a significant event of horizontal gene transfer (HGT). researchgate.netresearchgate.netmpg.dempg.de An FRP-like protein (FRPL) was transferred into the cyanobacterial lineage from an ancestral delta-proteobacterium. researchgate.netresearchgate.netmpg.dempg.de This proteobacterium did not possess OCP, meaning the initial compatibility between the FRP precursor and ancestral OCPs likely evolved independently and fortuitously before the gene transfer event. mpg.dempg.de This suggests that pre-existing, compatible protein surfaces allowed for the subsequent evolution of the specific and highly efficient interaction observed today between cyanobacterial FRP and OCP1. researchgate.netresearchgate.netmpg.de

Methodological Approaches in Cyanobacterial FRP Research

Research into the function and interaction of FRP in cyanobacteria employs a variety of biochemical, genetic, and biophysical techniques. These methods aim to understand the molecular mechanisms underlying FRP's role in photoprotection.

Targeted Gene Interruption and Overexpression Studies

Targeted gene interruption (knockout) and overexpression studies have been fundamental in elucidating the physiological role of FRP. nih.govresearchgate.netmpg.de By disrupting the frp gene, researchers can observe the consequences of FRP absence on OCP-mediated photoprotection, such as impaired fluorescence recovery under low light conditions. wikipedia.orgnih.gov Conversely, overexpression of FRP allows for the investigation of its impact on OCP activation and quenching efficiency. wikipedia.orgnih.gov For instance, overexpression of FRP in Synechocystis PCC 6803 has been shown to prevent fluorescence quenching, indicating FRP's role in counteracting OCP activity in vivo. wikipedia.orgnih.gov

Mutagenesis Strategies for Functional Elucidation

Mutagenesis, particularly site-directed mutagenesis, is a powerful tool used to identify key amino acid residues in FRP that are essential for its structure, activity, and interaction with OCP. researchgate.netresearchgate.netpnas.org By altering specific residues within FRP, researchers can assess the impact of these changes on FRP's ability to accelerate OCP recovery or interact with OCP's CTD. pnas.orgnih.gov Studies using mutagenesis have identified conserved residues crucial for FRP dimerization and its active site involved in OCP interaction. wikipedia.orgpnas.orgnih.gov

Spectroscopic and Fluorescence-Based Assays

Spectroscopic and fluorescence-based assays are widely used to monitor the dynamics of OCP photoactivation and FRP-mediated recovery. researchgate.netresearchgate.netpnas.orgnih.gov Changes in the absorption spectrum of OCP upon light exposure (orange to red transition) and its reversion in the dark or in the presence of FRP can be measured spectroscopically. nih.govnih.gov Fluorescence measurements, particularly of phycobilisome fluorescence, are used to assess the quenching activity of OCP and the recovery facilitated by FRP. wikipedia.orgnih.govnih.gov Time-resolved spectroscopy can provide insights into the kinetics of OCP-FRP interactions and conformational changes. researchgate.net

Protein-Protein Interaction Analysis (e.g., Coimmunoprecipitation, Mass Spectrometry, Chemical Crosslinking)

Various techniques are employed to study the physical interaction between FRP and OCP. Coimmunoprecipitation (Co-IP) is used to demonstrate that FRP and OCP physically associate. pnas.orgthermofisher.com This method involves using an antibody to pull down one protein (e.g., FRP) and then checking for the presence of the interacting partner (e.g., OCP) in the precipitated complex. thermofisher.com Mass spectrometry (MS), often coupled with techniques like native MS or crosslinking, provides detailed information about the composition of protein complexes and the specific interaction interfaces between FRP and OCP. nih.govresearchgate.netnih.govnih.govtheses.czpnas.org Chemical crosslinking utilizes reagents to form covalent bonds between proteins that are in close proximity, effectively "freezing" transient interactions for subsequent analysis by MS or gel electrophoresis. thermofisher.comresearchgate.netnih.govspringernature.comnih.gov These methods have revealed that dimeric FRP interacts with the CTD of OCP, influencing its conformational state and facilitating recovery. nih.govresearchgate.netnih.govnih.gov

Overview of the sFRP Family and General Characteristics

The sFRP family in humans consists of five secreted glycoproteins: SFRP1, SFRP2, SFRP3 (also known as FRZB), SFRP4, and SFRP5. emerginginvestigators.orgnih.govrcsb.org These proteins typically have a length of approximately 300 amino acids. emerginginvestigators.orgnih.govncpsb.org.cn They are characterized by common structural features including an amino-terminal signal peptide, a cysteine-rich domain (CRD), and a carboxyl-terminal netrin-like domain (NTR). ncpsb.org.cnusbio.netnih.govnih.gov

Conserved Cysteine-Rich Domain and Homology to Frizzled Receptors

A defining feature of sFRPs is their conserved cysteine-rich domain (CRD). emerginginvestigators.orgnih.govrcsb.orgncpsb.org.cnusbio.netnih.govneobioscience.comuniprot.orgcloudna.cncore.ac.ukcuhk.edu.cnresearchgate.netresearchgate.netscispace.comwikipedia.org This domain spans about 120 amino acids and contains 10 conserved cysteine residues that form five disulfide bonds, contributing to a highly conserved three-dimensional structure. usbio.netnih.govuniprot.orgcuhk.edu.cnresearchgate.netciteab.com The CRD of sFRPs shares a significant sequence homology, ranging from 30% to 50%, with the CRD found in Frizzled (Fz) transmembrane receptors. emerginginvestigators.orgnih.govrcsb.orgncpsb.org.cnusbio.netscispace.com This homology is particularly relevant as the CRD of Frizzled receptors is known to be the Wnt-binding site. emerginginvestigators.orgnih.govneobioscience.comcore.ac.ukcuhk.edu.cnresearchgate.netscispace.com The structural similarity of the sFRP CRD to the Frizzled CRD underlies their ability to interact with Wnt ligands and Frizzled receptors. nih.govcore.ac.ukcuhk.edu.cnresearchgate.netresearchgate.net

Role as Soluble Extracellular Signaling Ligands

sFRPs function as soluble extracellular signaling ligands. emerginginvestigators.orgnih.govrcsb.orgncpsb.org.cncore.ac.ukscispace.comnih.gov Located in the extracellular compartment, they are able to bind to both Wnt proteins and Frizzled receptors. emerginginvestigators.orgnih.govncpsb.org.cn This extracellular presence and binding capability allow them to act as modulators of Wnt signaling before the signal reaches the cell surface receptors. emerginginvestigators.orgnih.govncpsb.org.cncore.ac.ukresearchgate.netciteab.comnih.gov Early studies identified sFRPs as the first Wnt antagonists, highlighting their role in regulating the Wnt signal transduction pathway in the extracellular space. cloudna.cnnih.gov

Mechanisms of Wnt Signaling Pathway Modulation

sFRPs modulate the Wnt signaling pathway through several mechanisms in the extracellular environment. researchgate.netuni-freiburg.descispace.comrndsystems.com Their ability to interact with both Wnt ligands and Frizzled receptors allows for complex regulatory roles. emerginginvestigators.orgnih.govncpsb.org.cnciteab.com

Direct Binding to Wnt Ligands

One of the primary mechanisms by which sFRPs modulate Wnt signaling is through direct binding to Wnt ligands. ncpsb.org.cnnih.govnih.govneobioscience.comuniprot.orgcloudna.cncuhk.edu.cnresearchgate.netciteab.comnih.govuni-freiburg.descispace.comrndsystems.comrndsystems.com This interaction, often mediated by the cysteine-rich domain (CRD) and potentially the netrin-related domain (NTR), sequesters Wnt proteins in the extracellular space. nih.govneobioscience.comuniprot.orguni-freiburg.descispace.comrndsystems.com By binding to Wnt ligands, sFRPs reduce the concentration of free Wnt proteins available to interact with their receptors on the cell surface. cuhk.edu.cnresearchgate.net This sequestration can effectively prevent Wnt ligands from initiating downstream signaling cascades. nih.govuniprot.orgcuhk.edu.cnuni-freiburg.derndsystems.com Studies have shown that sFRPs can act as classical antagonists by sequestering Wnt through their CRD or NTR domains. researchgate.netuni-freiburg.derndsystems.com Direct binding of SFRP1, SFRP2, SFRP3, and SFRP4 to Wnt3a has been demonstrated. nih.gov

Inhibition of Wnt-Frizzled Receptor Interaction

Beyond direct Wnt binding, sFRPs can also inhibit Wnt signaling by interfering with the interaction between Wnt ligands and Frizzled receptors. emerginginvestigators.orgnih.govncpsb.org.cnneobioscience.comcore.ac.ukcuhk.edu.cnciteab.comnih.govrndsystems.comuniprot.org Due to the homology between the sFRP CRD and the Frizzled CRD, sFRPs can compete with Frizzled receptors for Wnt binding sites. emerginginvestigators.orgnih.govneobioscience.comuniprot.org By binding to Wnt ligands, sFRPs prevent these ligands from engaging with the Frizzled receptors on the cell membrane, thus blocking signal activation. emerginginvestigators.orgnih.govncpsb.org.cn This competitive binding mechanism is a key way sFRPs antagonize the Wnt pathway. nih.govuniprot.org

Formation of Inhibitory Complexes with Frizzled Receptors

sFRPs can also modulate Wnt signaling by directly interacting with Frizzled receptors themselves. emerginginvestigators.orgnih.govnih.govuniprot.orgcuhk.edu.cnscispace.comciteab.comresearchgate.netuni-freiburg.descispace.comrndsystems.comrndsystems.comthermofisher.com This interaction, often mediated by the sFRP CRD binding to the Frizzled CRD, can lead to the formation of signaling-inactive complexes. nih.govnih.govuniprot.orgcuhk.edu.cnresearchgate.netuni-freiburg.descispace.comrndsystems.com By forming these complexes, sFRPs can act in a dominant-negative fashion, preventing Frizzled receptors from properly interacting with Wnt ligands and transducing the signal. uniprot.orgresearchgate.netuni-freiburg.derndsystems.com This mechanism allows sFRPs to downregulate Wnt signaling even in the presence of Wnt ligands by effectively taking Frizzled receptors out of the signaling pool. emerginginvestigators.orgnih.govscispace.com Biochemical studies have shown that sFRPs and Frizzled proteins can form homo- and heteromeric complexes. researchgate.net

Differential Effects on Canonical and Non-Canonical Wnt Pathways

The Wnt signaling pathway is broadly divided into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. researchgate.netmdpi.com sFRPs have been shown to modulate both branches of this pathway. researchgate.net

In the canonical Wnt pathway, Wnt ligands bind to Frizzled receptors and LRP5/LRP6 co-receptors, leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene expression. researchgate.netbiologists.combiorxiv.org sFRPs can inhibit this pathway by sequestering Wnt ligands or forming inhibitory complexes with Frizzled receptors, thereby preventing the formation of the active receptor complex and the subsequent stabilization of β-catenin. wikipedia.orgbiologists.com

The non-canonical Wnt pathways include the planar cell polarity (PCP) pathway and the Wnt/Ca²⁺ pathway, which regulate processes like cell movement and calcium release, respectively, independently of β-catenin. researchgate.netmdpi.com Research indicates that sFRPs can also influence these pathways. For instance, sFRP2 has been shown to regulate the Wnt/PCP pathway during vertebrate gastrulation and can redirect non-canonical Wnt signaling from Frizzled 7 (Fz7) to Ror2. nih.govijbs.com SFRP4 has been reported to antagonize both canonical and non-canonical Wnt/planar cell polarity pathways in the context of angiogenesis inhibition. oup.com

Studies have investigated the differential inhibitory effects of various sFRP family members on specific Wnt ligands. For example, sFRP-1 and sFRP-2 have been shown to inhibit Wnt-3a activity, while sFRP-3 did not show the same inhibitory effect in certain cell lines. frontiersin.orgnih.gov This suggests a degree of specificity in the interactions between different sFRPs and Wnt ligands or receptor complexes.

Cellular and Developmental Roles

sFRPs are involved in a diverse array of cellular and developmental processes, largely through their modulation of Wnt signaling. nih.govbiologists.com Their expression patterns are often spatially and temporally specific, highlighting their distinct roles during development and in adult tissues. rndsystems.com

Regulation of Cell Proliferation and Differentiation

Wnt signaling is a key regulator of cell proliferation and differentiation. nih.govwikipedia.orgbiologists.com By modulating this pathway, sFRPs can significantly impact these processes. sFRPs have been shown to influence cell proliferation, with some studies indicating an inhibitory effect on cell growth, consistent with their role as Wnt antagonists. wikipedia.orgplos.org For example, SFRP1 expression has been shown to inhibit tumor cell growth and decrease cell proliferation in certain cancer models. wikipedia.org

The role of sFRPs in differentiation is also well-documented. They can promote or inhibit the differentiation of various cell types depending on the specific sFRP, the cellular context, and the interplay with other signaling pathways. nih.govresearchgate.netontosight.ai For instance, sFRPs are involved in the differentiation of cardiomyocytes and have been implicated in adipocyte differentiation. nih.govfrontiersin.org

Data on the effects of specific sFRPs on cell proliferation and differentiation are emerging from various studies:

sFRP MemberEffect on ProliferationEffect on DifferentiationContext/Cell TypeSource
SFRP1Inhibits wikipedia.orgInfluences (e.g., adipogenesis) frontiersin.orgTumor cells, Adipocytes wikipedia.orgfrontiersin.org wikipedia.orgfrontiersin.org
SFRP2Influences researchgate.netRegulates ontosight.aiVarious tissues, Bone researchgate.netontosight.ai researchgate.netontosight.ai
SFRP3Inhibits EGF-induced proliferation plos.orgAffects ectoderm differentiation plos.orgFibroblasts, Ectoderm plos.org plos.org
SFRP4Inhibits endothelial cell proliferation nih.govEndothelial cells nih.gov nih.gov

Involvement in Embryogenesis and Tissue Homeostasis

Wnt signaling is fundamental for embryonic development, regulating processes such as cell fate decisions, cell migration, and tissue patterning. biologists.com sFRPs, as key modulators of Wnt signaling, are critically involved in embryogenesis. nih.govbiologists.com Studies in various model organisms have demonstrated the importance of sFRPs in the proper formation of different tissues and organs, including the neural tube and the heart. nih.govfrontiersin.orgnih.gov

Beyond embryonic development, sFRPs also play vital roles in maintaining tissue homeostasis in adults. biologists.comcsic.es They contribute to the balanced regulation of cell turnover and function in various tissues. Dysregulation of sFRP expression has been linked to various pathologies, including cancers and bone diseases, highlighting their importance in maintaining tissue equilibrium. nih.govcsic.es SFRP1 and SFRP4, for example, have been associated with bone development and homeostasis. csic.es

Influence on Angiogenesis

Angiogenesis, the formation of new blood vessels, is a process regulated by Wnt signaling. frontiersin.orgoup.com sFRPs have been shown to influence angiogenesis, although their effects can be varied and context-dependent. nih.govfrontiersin.orgoup.com Some sFRPs, like SFRP4, have demonstrated anti-angiogenic activities, inhibiting endothelial cell migration, proliferation, and tube formation. nih.govoup.com This inhibitory effect of SFRP4 may involve antagonizing both canonical and non-canonical Wnt pathways. oup.com

Conversely, other sFRPs, such as SFRP1, have been reported to promote angiogenesis in certain models, potentially by interacting with Wnt receptors and enhancing neovascularization. nih.govfrontiersin.org SFRP2 has also been shown to induce endothelial angiogenesis, potentially via the non-canonical Wnt/Ca²⁺/NFAT/Fzd5 pathway. ijbs.com The seemingly conflicting roles of different sFRPs in angiogenesis underscore the complexity of their interactions within the Wnt signaling network and their context-specific functions.

Data on the influence of specific sFRPs on angiogenesis:

sFRP MemberEffect on AngiogenesisProposed MechanismSource
SFRP1Can induce or inhibit depending on context/concentration frontiersin.orgoup.comInteracts with Wnt receptors (Fzd4, Fzd7), Concentration-dependent Wnt modulation frontiersin.orgoup.com frontiersin.orgoup.com
SFRP2Induces endothelial angiogenesis ijbs.comVia non-canonical Wnt/Ca²⁺/NFAT/Fzd5 pathway ijbs.com ijbs.com
SFRP4Inhibits nih.govoup.comAntagonizes canonical and non-canonical Wnt/PCP pathways, Increases ROS nih.govoup.com nih.govoup.com

Cell Fate Determination

Cell fate determination, the process by which a cell commits to a specific lineage, is tightly controlled during development and tissue maintenance. Wnt signaling plays a critical role in this process. biologists.com sFRPs, by modulating Wnt activity, contribute to cell fate decisions. researchgate.netbiologists.com They can influence the differentiation pathways cells take, ensuring proper tissue development and organization. For example, sFRP1 and sFRP5 may be involved in determining the polarity of photoreceptor cells in the retina. wikipedia.org

Regulation of sFRP Gene Expression

The expression of sFRP genes is tightly regulated at multiple levels, including transcriptional and epigenetic mechanisms. This regulation is crucial for controlling Wnt signaling activity during development and in adult tissues. Alterations in sFRP gene expression are frequently observed in various diseases, particularly cancers. csic.esnih.gov

Epigenetic modifications, such as DNA methylation, are significant regulators of sFRP gene expression. Hypermethylation of the promoter regions of sFRP genes, particularly SFRP1, is a common mechanism leading to their silencing in various cancers. wikipedia.orgkarger.com This epigenetic silencing can result in the aberrant activation of Wnt signaling, contributing to tumor development and progression. wikipedia.orgkarger.com

Transcriptional regulation of sFRP genes involves the binding of various transcription factors to their promoter regions. For example, the SFRP1 promoter contains a high GC content, and its expression can be influenced by factors that regulate transcription. wikipedia.org Studies have also identified signaling pathways that can regulate sFRP expression. For instance, GSK3 activation has been shown to regulate the SFRP1 promoter in adipogenesis. frontiersin.org

Research findings on the regulation of sFRP gene expression:

sFRP MemberRegulatory MechanismDetailsSource
SFRP1Epigenetic silencing (Hypermethylation) wikipedia.orgkarger.comLeads to gene silencing in various cancers wikipedia.orgkarger.com wikipedia.orgkarger.com
SFRP1Transcriptional regulation frontiersin.orgInfluenced by factors like GSK3 activation frontiersin.org frontiersin.org
SFRP2Epigenetic silencing (Hypermethylation) karger.comAssociated with downregulation in certain cancers karger.com karger.com

Promoter Region Analysis and Cis-Acting Elements

The transcriptional regulation of sFRP genes is a critical aspect of controlling Wnt signaling activity. The promoter regions of sFRP genes contain various cis-acting elements, which are short DNA sequences that serve as binding sites for transcription factors. plos.orgfrontiersin.org These elements are crucial for the precise control of gene expression, influencing when, where, and to what extent a gene is transcribed. frontiersin.orgmicrobiologyjournal.org

Studies investigating the promoter regions of sFRP genes, such as SFRP4, have identified specific cis-acting elements that are important for their transcriptional regulation. For instance, research on the rat sFRP-4 promoter identified crucial transcriptional cis-acting elements, including CTTTGGGGG and AGATGATGAA. researchgate.net These elements are located within specific regions of the promoter and are involved in regulating the transcription start sites of different sFRP-4 variants. researchgate.net

The presence and arrangement of these cis-acting elements within the promoter region contribute to the tissue-specific and temporal expression patterns observed for different sFRPs. microbiologyjournal.org Analyzing these elements provides insights into the complex regulatory mechanisms that govern sFRP expression and, consequently, their impact on Wnt signaling.

Transcriptional Factor Binding Sites and Regulatory Functions

Transcription factors are proteins that bind to cis-acting elements in the promoter regions of genes to regulate their transcription rate. wikipedia.org The binding of specific transcription factors to sFRP gene promoters can either activate or repress sFRP expression, thereby modulating Wnt signaling activity.

Research has identified several transcription factors and their corresponding binding sites within sFRP gene promoters. For example, the GLI-binding site has been identified in the 5'-flanking promoter region of the human SFRP1 gene. wikipedia.org GLI proteins are transcription factors that activate the transcription of Hedgehog target genes, indicating that SFRP1 is a conserved target of the Hedgehog-GLI signaling pathway. wikipedia.org This suggests a regulatory link between Hedgehog and Wnt signaling through the transcriptional control of SFRP1. wikipedia.orgmdpi.com

Another transcription factor, the cyclic AMP responsive element binding protein (CREB), has been shown to be crucial for the positive promoter activity of rat sFRP-4. researchgate.net CREB, along with phosphorylated CREB and the CREB binding protein (CBP), binds to the endogenous sFRP-4 promoter, highlighting the importance of this transcription factor in regulating sFRP-4 expression. researchgate.net

The binding of transcription factors to these sites can be influenced by various cellular signals and pathways, allowing for fine-tuned regulation of sFRP expression in response to developmental cues or environmental changes. wikipedia.org Aberrant binding or activity of these transcription factors can lead to dysregulated sFRP expression, contributing to disease pathogenesis.

Epigenetic Regulation (e.g., DNA Methylation)

In addition to transcriptional regulation by transcription factors, sFRP gene expression is also subject to epigenetic modifications, particularly DNA methylation. frontiersin.orgnih.govspandidos-publications.com DNA methylation involves the addition of a methyl group to cytosine residues, primarily in CpG dinucleotides, which can lead to transcriptional repression. wikipedia.orgfrontiersin.org

Aberrant promoter hypermethylation of sFRP genes is a frequent mechanism of gene inactivation in various human cancers. wikipedia.orgfrontiersin.orgspandidos-publications.com This hypermethylation can silence sFRP expression, leading to the uncontrolled activation of the Wnt signaling pathway, which promotes cell proliferation, migration, and invasion. mdpi.comfrontiersin.org Studies have reported promoter hypermethylation of SFRP1, SFRP2, SFRP4, and SFRP5 in various cancers, including breast cancer and colorectal cancer, and this is often correlated with reduced sFRP expression and cancer progression. frontiersin.org

For instance, aberrant promoter hypermethylation of SFRP1 is considered a primary mechanism for its downregulation in many cancers. wikipedia.org This epigenetic silencing can contribute to the early development of colorectal cancer and prostate cancer and is linked to disease recurrence in renal cell cancer. mdpi.com The detection of aberrant CpG hypermethylation in the SFRP1 promoter, for example, using techniques like methylation-specific PCR (MSP), is being explored as a potential biomarker for cancer detection. wikipedia.org

Epigenetic regulation provides another layer of control over sFRP expression, and its disruption can have significant consequences for Wnt signaling and disease development.

Tissue and Cell Type Specific Expression Patterns

The expression of sFRPs exhibits distinct patterns across different tissues and cell types, both during embryonic development and in adult organisms. wikipedia.orguniprot.orgbiorxiv.orgnih.govrndsystems.com These specific expression profiles suggest that individual sFRP family members play distinct roles in regulating Wnt signaling in a context-dependent manner. rndsystems.comnih.gov

Studies using techniques like RNA sequencing and in situ hybridization have revealed the diverse expression landscapes of sFRPs. nih.govnih.gov For example, SFRP1 is reported to be ubiquitously expressed in almost all human tissues, with particularly high levels observed in the endometrium, fat tissue, gallbladder, heart, kidney, prostate, testis, and urinary bladder. nih.gov Moderate expression of SFRP1 is found in the ovary. nih.gov This broad expression pattern suggests a widespread role for SFRP1 in modulating Wnt signaling in various physiological processes.

In contrast, other sFRPs exhibit more restricted expression patterns. SFRP2, for instance, is highly expressed in the urinary bladder, gallbladder, fat tissue, and esophagus, while showing moderate expression in the skin, small intestine, colon, and appendix. nih.gov It is reported as not detected in the heart, kidney, liver, and spleen. nih.gov SFRP3 is expressed in almost all tissues, with high levels in the spleen and gallbladder and low levels in fat tissue, bone marrow, liver, and pancreas. nih.gov SFRP4 is highly expressed in the female reproductive system, such as the endometrium and ovary, and moderately in fat tissue, heart, and urinary bladder. nih.gov SFRP5 shows high expression in the duodenum, pancreas, and small intestine, and moderate expression in the lungs, liver, gallbladder, adrenal, prostate, and stomach. nih.gov

The tissue-specific expression patterns of sFRPs underscore their specialized functions in regulating Wnt signaling during development and maintaining tissue homeostasis in adults. rndsystems.comnih.gov Alterations in these expression patterns can contribute to developmental defects or the initiation and progression of diseases.

Functional Specialization of Specific sFRP Members

While all sFRPs share the ability to modulate Wnt signaling, individual members exhibit functional specialization, contributing to diverse biological processes through both Wnt-dependent and Wnt-independent mechanisms. nih.gov

SFRP1 (FRP, FRP-1, FrzA)

SFRP1, also known by the aliases FRP, FRP-1, and FrzA, is a well-characterized member of the sFRP family. wikipedia.orggenecards.orgneobioscience.com It is a secreted protein that plays a significant role in modulating the Wnt signaling pathway. wikipedia.orguniprot.org SFRP1 can bind directly to Wnt proteins, such as WNT1 and WNT2, preventing them from interacting with Frizzled receptors and thereby inhibiting Wnt signaling. uniprot.orgmybiosource.com SFRP1 can also form inhibitory complexes directly with Frizzled receptors. wikipedia.org Furthermore, SFRP1 has been shown to decrease intracellular β-catenin levels, a key component of the canonical Wnt pathway. uniprot.org

Beyond its role as a Wnt antagonist, SFRP1 has been implicated in various cellular processes, including cell growth, differentiation, and apoptosis. uniprot.orgabcam.com Its function can be context-dependent, sometimes acting as a tumor suppressor and at other times exhibiting potential oncogenic properties. mdpi.com

Anti-proliferative and Apoptosis-Inhibiting Activities

SFRP1 has been shown to exert anti-proliferative effects in various cell types. uniprot.orgmybiosource.comnih.gov This is consistent with its role as a Wnt antagonist, as the Wnt pathway is known to promote cell proliferation. wikipedia.orgpatsnap.com For example, SFRP1 has demonstrated anti-proliferative effects on vascular cells both in vitro and in vivo. uniprot.org In the vascular cell cycle, SFRP1 can delay the G1 phase and entry into the S phase. uniprot.org

In the context of cancer, SFRP1 often acts as a tumor suppressor by inhibiting cell proliferation. mdpi.comnih.govresearchgate.net Restoration of SFRP1 expression has been shown to inhibit tumor cell growth in various cancer models, including clear cell renal cell carcinoma, colon cancer, and lung cancer. wikipedia.org Studies have indicated that the growth-inhibitory effects of SFRP1 are primarily due to decreased cell proliferation rather than an increase in apoptosis. wikipedia.org For instance, in prostate cancer, retroviral-mediated expression of SFRP1 inhibited cellular proliferation but had no effect on apoptosis. wikipedia.org SFRP1 has also been shown to suppress the proliferation and migration of epithelial ovarian cancer cells. researchgate.net

However, the role of SFRP1 in apoptosis is complex and appears to be context-dependent. While some studies suggest SFRP1 can inhibit apoptosis mybiosource.comnih.gov, others indicate it may favor cell death biologists.com. For example, SFRP1 contributes to the inhibition of apoptosis in periodontal ligament and dermal fibroblasts. nih.gov In a mouse wound-healing model, SFRP1 contributed to the inhibition of apoptosis in fibroblast populations, and blocking SFRP1 led to an increase in apoptotic fibroblasts. nih.gov Conversely, SFRP1 was independently identified as Secreted Apoptosis-Related Protein 2 (SARP2) during a search for inhibitors of the apoptotic program, and some studies suggested it could favor cell death. genecards.orgbiologists.com Deletion of SFRP1 has been observed to inhibit osteoblastic cell apoptosis. oup.com Glucocorticoids and recombinant human SFRP1 significantly increased osteochondral cell apoptosis in rat femurs, suggesting SFRP1 modulates glucocorticoid-induced bone loss by increasing cell apoptosis. oup.com

The seemingly contradictory findings regarding SFRP1's effect on apoptosis highlight the intricate nature of its function, which can vary depending on the cell type, cellular context, and the presence of other signaling molecules.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Secreted Frizzled-Related Protein 1 (SFRP1)6422 nih.gov
FRP6422 genecards.orgnih.gov
FRP-16422 genecards.orgnih.gov
FrzA6422 genecards.orgnih.gov
SARP26422 genecards.orgnih.gov
WNT1142787 [Search]
WNT211101 [Search]
β-catenin164556 [Search]
GLI127427 [Search]
CREB19509185 [Search]
CBP (CREB-binding protein)11482585 [Search]
5-Azacytidine23671534 [Search]
Dexamethasone5743 [Search]
WNT3A148131 [Search]
WNT411102 [Search]
FZD656995104 [Search]

Note: PubChem CIDs for WNT1, WNT2, β-catenin, GLI1, CREB1, CBP, 5-Azacytidine, Dexamethasone, WNT3A, WNT4, and FZD6 were obtained through additional PubChem searches to fulfill the user's requirement for a table of all mentioned compound names and their CIDs.## Secreted Frizzled-Related Proteins (sFRPs) as Wnt Pathway Modulators

Secreted Frizzled-Related Proteins (sFRPs) constitute a family of secreted glycoproteins recognized for their critical role in modulating the Wnt signaling pathway. This pathway is a fundamental regulator of diverse biological processes, including embryonic development, cellular differentiation, and proliferation. Aberrant Wnt signaling is frequently implicated in the pathogenesis of various diseases, particularly cancer. wikipedia.orgmdpi.comnih.govpatsnap.comuniprot.org Structurally, sFRPs possess a cysteine-rich domain (CRD) that exhibits homology to the CRD found in Frizzled receptors. wikipedia.org This structural similarity enables sFRPs to interact with both Wnt proteins and Frizzled receptors within the extracellular milieu. wikipedia.org By binding to Wnt ligands, sFRPs can preclude their interaction with cognate Frizzled receptors, thereby inhibiting Wnt signal transduction. wikipedia.org Certain sFRP family members, such as SFRP1, can also directly engage with cytoplasmic β-catenin, further contributing to the suppression of Wnt signaling activation. mdpi.com

Promoter Region Analysis and Cis-Acting Elements

The regulation of sFRP gene expression at the transcriptional level is a pivotal mechanism controlling Wnt signaling activity. The promoter regions of sFRP genes are characterized by the presence of various cis-acting elements. These short DNA sequences serve as specific binding sites for transcription factors plos.orgfrontiersin.org and are indispensable for the precise control of gene expression, dictating the timing, location, and magnitude of transcription. frontiersin.orgmicrobiologyjournal.org

Studies aimed at elucidating the regulatory mechanisms of sFRP genes have involved the analysis of their promoter regions. For instance, research focusing on the rat sFRP-4 promoter has identified key transcriptional cis-acting elements, including sequences like CTTTGGGGG and AGATGATGAA. researchgate.net These elements are strategically positioned within the promoter region and play a role in governing the transcription initiation sites of different sFRP-4 splice variants. researchgate.net

The specific complement and arrangement of these cis-acting elements within a promoter region contribute significantly to the observed tissue-specific and temporal expression patterns of different sFRPs. microbiologyjournal.org Analysis of these elements provides valuable insights into the intricate regulatory networks that control sFRP expression and, consequently, their impact on the Wnt signaling cascade.

Transcriptional Factor Binding Sites and Regulatory Functions

Transcription factors are proteins that bind to the identified cis-acting elements within gene promoters, thereby influencing the rate of gene transcription. wikipedia.org The interaction of specific transcription factors with the promoters of sFRP genes can lead to either the activation or repression of sFRP expression, serving as a crucial point of modulation for Wnt signaling activity.

Investigations have pinpointed several transcription factors and their corresponding binding motifs within sFRP gene promoters. For example, the GLI-binding site has been located within the 5'-flanking promoter region of the human SFRP1 gene. wikipedia.org Given that GLI proteins function as transcription factors that activate the expression of Hedgehog target genes, this finding suggests that SFRP1 is an evolutionarily conserved target of the Hedgehog-GLI signaling pathway. wikipedia.org This establishes a potential regulatory link between the Hedgehog and Wnt signaling pathways mediated through the transcriptional control of SFRP1. wikipedia.orgmdpi.com

Another transcription factor, the cyclic AMP responsive element binding protein (CREB), has been demonstrated to be essential for the positive promoter activity of rat sFRP-4. researchgate.net Chromatin immunoprecipitation assays have shown that CREB, along with phosphorylated CREB and the CREB binding protein (CBP), binds to the endogenous sFRP-4 promoter in vivo, highlighting the significant role of CREB in regulating sFRP-4 expression. researchgate.net

The binding of these transcription factors to their respective sites can be influenced by a variety of intracellular signals and extracellular cues, allowing for a dynamic and context-dependent regulation of sFRP expression. wikipedia.org Dysregulation of these transcription factor interactions can lead to aberrant sFRP expression, contributing to the development and progression of various diseases.

Epigenetic Regulation (e.g., DNA Methylation)

Beyond the realm of transcriptional regulation by transcription factors, sFRP gene expression is also subject to epigenetic modifications, most notably DNA methylation. frontiersin.orgnih.govspandidos-publications.com This epigenetic mark involves the covalent addition of a methyl group to the carbon-5 position of cytosine residues, predominantly within CpG dinucleotides. wikipedia.orgfrontiersin.org This modification is often associated with transcriptional repression. wikipedia.orgfrontiersin.org

Aberrant hypermethylation of the promoter regions of sFRP genes is a frequently observed mechanism leading to gene inactivation in numerous human cancers. wikipedia.orgfrontiersin.orgspandidos-publications.com This epigenetic silencing results in the downregulation or complete loss of sFRP expression, which in turn contributes to the uncontrolled activation of the Wnt signaling pathway. mdpi.comfrontiersin.org The hyperactivation of Wnt signaling is known to promote key oncogenic processes such as cell proliferation, migration, and invasion. mdpi.comfrontiersin.org Studies have consistently reported promoter hypermethylation of SFRP1, SFRP2, SFRP4, and SFRP5 across a range of cancers, including breast cancer and colorectal cancer, and this hypermethylation often correlates with reduced gene expression and advanced disease stages. frontiersin.org

Specifically, aberrant promoter hypermethylation of SFRP1 is considered a primary mechanism responsible for its reduced expression in many types of cancer. wikipedia.org This epigenetic silencing can play a role in the early stages of colorectal cancer and prostate cancer development and has been linked to disease recurrence in renal cell carcinoma. mdpi.com The detection of aberrant CpG hypermethylation in the SFRP1 promoter, for example, through techniques like methylation-specific PCR (MSP), is being investigated for its potential utility as a non-invasive biomarker for cancer detection. wikipedia.org

Epigenetic regulation adds another crucial layer of control over sFRP expression. Disruptions in these epigenetic mechanisms can have significant consequences for the delicate balance of Wnt signaling and contribute to the initiation and progression of disease.

Tissue and Cell Type Specific Expression Patterns

The expression profiles of sFRPs are not uniform across all tissues and cell types; rather, they exhibit distinct spatial and temporal patterns during embryonic development and throughout adult life. wikipedia.orguniprot.orgbiorxiv.orgnih.govrndsystems.com These specific expression patterns suggest that individual sFRP family members have specialized functions in modulating Wnt signaling within particular cellular and tissue contexts. rndsystems.comnih.gov

High-throughput techniques such as RNA sequencing and in situ hybridization have been instrumental in mapping the diverse expression landscapes of sFRPs. nih.govnih.gov For instance, SFRP1 is reported to be broadly expressed in nearly all human tissues, with particularly high levels detected in the endometrium, fat tissue, gallbladder, heart, kidney, prostate, testis, and urinary bladder. nih.gov Moderate expression of SFRP1 is also observed in the ovary. nih.gov This widespread expression pattern implies a general role for SFRP1 in modulating Wnt signaling across various physiological systems.

In contrast, other sFRPs display more restricted expression patterns. SFRP2, for example, is highly expressed in the urinary bladder, gallbladder, fat tissue, and esophagus, with moderate expression in the skin, small intestine, colon, and appendix. nih.gov It is reportedly not detected in tissues such as the heart, kidney, liver, and spleen. nih.gov SFRP3 is expressed in almost all tissues, showing high levels in the spleen and gallbladder and lower levels in fat tissue, bone marrow, liver, and pancreas. nih.gov SFRP4 exhibits high expression in the female reproductive system, including the endometrium and ovary, and moderate expression in fat tissue, heart, and urinary bladder. nih.gov SFRP5 is highly expressed in the duodenum, pancreas, and small intestine, and moderately in the lungs, liver, gallbladder, adrenal, prostate, and stomach. nih.gov

The tissue-specific expression patterns of sFRPs highlight their specialized roles in regulating Wnt signaling during developmental processes and in maintaining homeostasis in adult tissues. rndsystems.comnih.gov Alterations in these finely tuned expression patterns can contribute to developmental abnormalities or the onset and progression of various diseases.

Functional Specialization of Specific sFRP Members

While the overarching function of sFRPs involves the modulation of Wnt signaling, individual members of the family exhibit functional specialization. This allows them to contribute to a wide array of biological processes through both Wnt-dependent and, in some cases, Wnt-independent mechanisms. nih.gov

SFRP1 (FRP, FRP-1, FrzA)

SFRP1, also known by the aliases FRP, FRP-1, and FrzA, is a prominent and well-characterized member of the sFRP family. wikipedia.orggenecards.orgneobioscience.com As a secreted protein, it plays a significant role in the modulation of the Wnt signaling pathway. wikipedia.orguniprot.org SFRP1 is capable of directly binding to Wnt proteins, including WNT1 and WNT2, thereby preventing their interaction with Frizzled receptors and inhibiting downstream Wnt signaling. uniprot.orgmybiosource.com SFRP1 can also form inhibitory complexes directly with Frizzled receptors. wikipedia.org Furthermore, studies have shown that SFRP1 can lead to a decrease in intracellular levels of β-catenin, a key effector molecule in the canonical Wnt pathway. uniprot.org

Beyond its established role as a Wnt antagonist, SFRP1 has been implicated in various fundamental cellular processes, such as cell growth, differentiation, and apoptosis. uniprot.orgabcam.com The function of SFRP1 can be context-dependent, sometimes acting as a suppressor of tumor development and at other times potentially contributing to oncogenic processes. mdpi.com

Anti-proliferative and Apoptosis-Inhibiting Activities

SFRP1 has been shown to exert anti-proliferative effects in a variety of cell types. uniprot.orgmybiosource.comnih.gov This is consistent with its function as an antagonist of the Wnt pathway, which is known to promote cell proliferation. wikipedia.orgpatsnap.com For example, SFRP1 has demonstrated anti-proliferative effects on vascular cells in both in vitro and in vivo settings. uniprot.org In the context of the vascular cell cycle, SFRP1 can induce a delay in the G1 phase and impede entry into the S phase. uniprot.org

In the realm of cancer biology, SFRP1 frequently functions as a tumor suppressor by inhibiting cell proliferation. mdpi.comnih.govresearchgate.net Reintroducing SFRP1 expression has been shown to suppress the growth of tumor cells in various cancer models, including clear cell renal cell carcinoma, colon cancer, and lung cancer. wikipedia.org Research indicates that the inhibitory effects of SFRP1 on tumor growth are primarily attributable to a reduction in cell proliferation rather than an increase in apoptosis. wikipedia.org For instance, in prostate cancer, the expression of SFRP1 mediated by retroviruses resulted in inhibited cellular proliferation without significantly affecting apoptosis. wikipedia.org SFRP1 has also been demonstrated to suppress the proliferation and migration of epithelial ovarian cancer cells. researchgate.net

However, the role of SFRP1 in regulating apoptosis appears to be complex and context-dependent. While some studies suggest that SFRP1 can inhibit apoptosis mybiosource.comnih.gov, others indicate a potential to promote cell death biologists.com. For example, SFRP1 contributes to the inhibition of apoptosis in fibroblasts derived from the periodontal ligament and dermis. nih.gov In a mouse model of wound healing, SFRP1 was found to contribute to the inhibition of apoptosis in fibroblast populations, and blocking SFRP1 activity led to an increase in apoptotic fibroblasts. nih.gov Conversely, SFRP1 was independently identified as Secreted Apoptosis-Related Protein 2 (SARP2) during screens for inhibitors of the apoptotic program, and some findings suggested it could favor cell death. genecards.orgbiologists.com The genetic deletion of SFRP1 has been observed to inhibit apoptosis in osteoblastic cells. oup.com Furthermore, treatment with glucocorticoids and recombinant human SFRP1 significantly increased apoptosis in osteochondral cells in rat femurs, suggesting that SFRP1 may modulate glucocorticoid-induced bone loss by promoting cell apoptosis. oup.com

The seemingly contradictory findings regarding SFRP1's influence on apoptosis highlight the intricate and multifaceted nature of its function, which can vary depending on the specific cell type, the cellular microenvironment, and the presence of other signaling molecules.

Interaction with Specific Wnt Ligands (e.g., WNT1, WNT2, WNT4, WNT8)

Research has shown that sFRPs can interact with a variety of Wnt ligands. For instance, SFRP1 has been demonstrated to interact with WNT1, WNT2, WNT4, and WNT8. uniprot.orgmedchemexpress.comuniprot.org This interaction is thought to occur through the cysteine-rich domain (CRD) of the sFRPs, which shares homology with the Wnt-binding domain of Fz receptors. biologists.combiorxiv.org Some studies also suggest that the netrin-related domain (NTR) of sFRPs might be involved in Wnt binding or modulating the interaction. biologists.comnih.gov

Table 1: Interactions of SFRP1 with Specific Wnt Ligands

SFRPInteracting Wnt Ligands
SFRP1WNT1, WNT2, WNT4, WNT8
Role in Organogenesis (e.g., Kidney Development)

Wnt signaling plays a critical role in various developmental processes, including organogenesis. researchgate.netnih.gov sFRPs, by modulating Wnt activity, are consequently involved in the proper formation of organs. Kidney development, or metanephric development, is a well-studied example where sFRPs have a significant role. nih.govkarger.com Wnt4 signaling is crucial for kidney development, particularly for the epithelial conversion of the metanephric mesenchyme. nih.govkarger.com SFRP1 is expressed in the stroma of the developing metanephros and has been shown to inhibit kidney tubule formation and bud branching, processes that depend on Wnt4 activity. biologists.comuniprot.orgnih.gov In contrast, SFRP2 is expressed in primitive tubules and can block the inhibitory effects of SFRP1, partially restoring tubule differentiation and bud branching. biologists.comnih.gov This suggests a local competition between SFRP1 and SFRP2 in regulating Wnt signaling during renal organogenesis. nih.gov

Heparin Binding Properties

The C-terminal region of sFRP proteins is characterized by segments rich in positively charged amino acid residues. biologists.comgoogle.com These regions appear to confer heparin-binding properties to sFRPs. biologists.comgoogle.comresearchgate.net Heparin, a negatively charged polysaccharide, can interact with these positively charged domains. researchgate.net This heparin binding may influence the localization, stability, and activity of sFRPs, potentially affecting their interaction with Wnt ligands and modulation of Wnt signaling. researchgate.net Studies have reported that SFRP1 and SFRP3 can bind tightly to heparin. google.comgoogle.com

SFRP4 (FRP-4)

SFRP4 is a specific member of the sFRP family that has been extensively studied for its diverse roles in various biological processes. doi.org Like other sFRPs, SFRP4 acts as a soluble regulator of Wnt signaling. frontiersin.org It contains a cysteine-rich domain similar to that found in Frizzled receptors, enabling it to bind to Wnt ligands and interfere with Wnt-Frizzled interactions. researchgate.netplos.org

Modulation of Wnt Signaling and Anti-angiogenic Effects

SFRP4 is known to antagonize the canonical Wnt/β-catenin signaling pathway. nih.govresearchgate.netnih.gov By binding to Wnt ligands, SFRP4 prevents the activation of this pathway, which is involved in cell proliferation, survival, and differentiation. researchgate.netmdpi.com Beyond its role in modulating Wnt signaling, SFRP4 has been identified as an angiogenesis inhibitor. researchgate.netnih.gov Angiogenesis, the formation of new blood vessels, is a process that also involves Wnt signaling. researchgate.netnih.gov SFRP4 has been shown to inhibit endothelial cell migration, proliferation, and tube formation, key steps in angiogenesis. nih.govresearchgate.netnih.gov This anti-angiogenic effect is mediated, at least in part, by its antagonism of the canonical Wnt/β-catenin pathway and its ability to block the effects of vascular endothelial growth factor (VEGF) on endothelial cells. researchgate.netnih.gov

Table 2: Effects of SFRP4 on Angiogenesis

Effect on Endothelial CellsResult on AngiogenesisMechanism Involved
Inhibits migrationReduced blood vessel formationAntagonism of Wnt/β-catenin, blocking VEGF effects
Inhibits proliferationReduced blood vessel formationAntagonism of Wnt/β-catenin
Inhibits tube formationReduced blood vessel formationAntagonism of Wnt/β-catenin, involvement of CRD and NTR domains
Induces apoptosisReduced blood vessel formationIncreased reactive oxygen species levels
Pro-apoptotic Function and Inhibition of Insulin Secretion

SFRP4 has been demonstrated to possess pro-apoptotic functions, meaning it can induce programmed cell death. researchgate.netdoi.orgmdpi.com This pro-apoptotic activity contributes to its role in various physiological and pathological processes. researchgate.netdoi.org In addition to its effects on apoptosis, SFRP4 has been implicated in the regulation of insulin secretion. SFRP4 can impair insulin secretion from pancreatic beta-cells. researchgate.netplos.org Mechanistically, SFRP4 appears to decrease insulin secretion by suppressing voltage-gated Ca2+ channels in islet cells, which are essential for insulin exocytosis. frontiersin.orgdoi.orgplos.org Elevated levels of SFRP4 have been associated with impaired glucose tolerance and type 2 diabetes. frontiersin.orgresearchgate.netplos.org

Role in Cardiomyocyte Differentiation

SFRP4 also plays a role in cardiomyocyte differentiation, the process by which stem cells develop into heart muscle cells. Research indicates that SFRP4 can modulate this differentiation process. frontiersin.orgfrontiersin.orgresearchgate.net Studies have shown that SFRP4 can inhibit cardiomyocyte differentiation in certain contexts, potentially by influencing Wnt signaling pathways involved in cardiac development. frontiersin.orgresearchgate.net For example, overexpression of SFRP4 has been shown to inhibit cardiac differentiation in specific cell lines. researchgate.net Conversely, modulating SFRP4 levels can influence the expression of cardiac-specific markers. researchgate.net

Pathological Implications (Excluding Clinical Data)

Aberrant expression and levels of secreted sFRPs are associated with various pathological conditions. frontiersin.org

Involvement in Cancer Development and Progression (e.g., Tumor Growth Suppression, Metastatic Potential)

sFRPs are recognized as Wnt signaling antagonists and exhibit a dual role in cancer, potentially suppressing tumor growth by inhibiting Wnt or promoting cancer progression depending on the specific tumor context. nih.gov Abnormal expression of sFRPs has been observed in numerous cancers. nih.govresearchgate.net For instance, SFRP1 is overexpressed in breast cancer and metastatic renal carcinoma, as well as in gastric cancer cells. nih.gov Downregulation of SFRP4 expression has been linked to increased metastases in ovarian cancer. nih.gov

SFRPs can influence tumor growth and metastatic processes. nih.gov For example, SFRP4 has been described as a tumor suppressor, inhibiting Wnt signaling, and its overexpression in prostate cancer cell lines reduced proliferation, anchorage-independent growth, and invasiveness. researchgate.net Conversely, increased SFRP2 expression is correlated with enhanced migration, invasive ability, and metastatic potential in osteosarcoma. researchgate.net SFRP2 has also been shown to promote metastatic growth in breast cancer and melanoma. researchgate.net In renal cancer, enforced SFRP2 expression facilitated proliferation and in vivo tumor growth by activating canonical Wnt signaling. researchgate.net Methylation-mediated silencing of SFRPs can lead to Wnt signaling activation in gastric cancer. nih.gov Hypermethylation of SFRP2 in oral squamous cell carcinoma is strongly associated with nuclear β-catenin accumulation and tumor progression. nih.gov Downregulation of SFRP2 in gliomas is linked to tumor aggressiveness, and restoring its expression has been shown to inhibit Wnt/β-catenin signaling and reduce cancer stemness. nih.govresearchgate.net

SFRPs have also been implicated in regulating cancer stem cells, inhibiting their self-renewal capacity and inducing differentiation, which can lead to reduced tumor growth and metastasis. researchgate.net

Association with Metabolic Disorders (e.g., Type 2 Diabetes)

SFRP family members are involved in the pathogenesis of various metabolic diseases, including type 2 diabetes mellitus (T2DM). frontiersin.orgnih.gov SFRP4, in particular, has been linked to obesity and T2DM. frontiersin.orgnih.govnmj.com.np SFRP4 is thought to regulate insulin exocytosis and is overexpressed in T2DM. nih.gov It acts on adipose tissue, potentially increasing the production of adipokines, which can lead to oxidative stress in the pancreas and impaired insulin exocytosis by pancreatic β-cells. nih.govnmj.com.np Obesity-induced inflammation is a significant factor in insulin resistance and metabolic syndrome pathogenesis, and pro-inflammatory cytokines like interleukin 1-beta (IL1-β) can mediate SFRP4 secretion. nih.govnmj.com.np

SFRP5, another Wnt signaling inhibitor, is associated with obesity. frontiersin.org Studies in mice have shown that overexpression of SFRP5 increased fasting glucose and insulin levels and impaired glucose intolerance in diet-induced obesity models. frontiersin.org SFRP5 is secreted by adipocytes and regulates the microenvironment of white adipose tissue under metabolic stress. frontiersin.org SFRP5 has also been identified as an anti-inflammatory adipokine and is involved in regulating adipocyte metabolism and insulin resistance. spandidos-publications.comportlandpress.com Lower levels of SFRP5 have been detected in obese and T2DM subjects compared to normal subjects, and SFRP5 has been highlighted as an independent factor influencing glucolipid metabolism, inflammation, and insulin resistance. portlandpress.com

Role in Inflammatory Conditions

sFRPs play a role in modulating inflammatory responses. nih.govresearchgate.net For instance, SFRP1 has been shown to regulate the post-ischemic myocardial inflammatory process. ahajournals.org Studies indicate that SFRP-1 is a driver of airway inflammation in chronic pulmonary disease, including allergic asthma. atsjournals.org Ablation or inhibition of SFRP-1 led to reduced airway inflammation in a murine model of asthma, potentially through altered macrophage phenotype and changes in canonical Wnt signaling. atsjournals.orgatsjournals.org SFRP-1 appears to promote Th2-type inflammation in asthma, contributing to eosinophil infiltration. atsjournals.org

SFRP5 is considered an anti-inflammatory adipokine. spandidos-publications.comportlandpress.com It has been reported to antagonize inflammatory responses in the heart following ischemia/reperfusion. spandidos-publications.com SFRP5 may serve a beneficial role in arterial aging by inhibiting inflammation of smooth muscle cells. spandidos-publications.com SFRP5 suppresses chronic inflammation and can improve insulin sensitivity. portlandpress.com

SFRPs can negatively regulate the activation of leukocytes and cardiac fibroblasts and the infiltration of neutrophils, potentially by mediating Wnt signaling and other pathways. researchgate.net

sFRPs as Research Tools for Pathway Dissection

Due to their ability to bind to Wnt ligands and Frizzled receptors, sFRPs are valuable research tools for dissecting the complexities of the Wnt signaling pathway. nih.govcsic.esrndsystems.com By acting as extracellular modulators, sFRPs can be used to perturb Wnt signaling in experimental settings, helping researchers to understand the specific roles of different Wnt ligands and receptors in various biological processes. csic.esrndsystems.comcsic.es

Studies using sFRPs, such as deletion analyses and the creation of sFRP chimeras, have helped identify functional domains within sFRPs critical for their Wnt antagonist activity. researchgate.netnih.gov For example, studies on SFRP-1 demonstrated that its cysteine-rich domain (CRD) is essential for Wnt antagonist function, and specific regions within the CRD, as well as the carboxyl-terminal region, are important for optimal inhibitory activity. researchgate.netnih.gov

Furthermore, research utilizing sFRPs has revealed that their function is not limited to simple Wnt antagonism. Some sFRPs can enhance Wnt diffusion, expanding the range of Wnt signaling. csic.esbiologists.com This highlights their utility in studying the spatial regulation of Wnt gradients, which are critical for developmental processes. biologists.com The use of sFRPs in various experimental models, such as Xenopus embryos and cell lines, has provided insights into their diverse roles in development and disease beyond just Wnt inhibition. csic.esrndsystems.combiologists.com

Data Table: Involvement of SFRPs in Pathological Conditions (Selected Examples)

SFRP MemberAssociated Pathological ConditionObserved Role (Excluding Clinical Data)Source(s)
SFRP1CancerOverexpressed in breast cancer, metastatic renal carcinoma, gastric cancer. nih.gov
SFRP1Inflammatory Conditions (Asthma)Driver of airway inflammation; promotes Th2-type inflammation. atsjournals.orgatsjournals.org
SFRP2CancerIncreased expression correlated with enhanced migration, invasion, metastasis in osteosarcoma, breast cancer, melanoma, renal cancer. researchgate.net
SFRP2CancerHypermethylation associated with tumor progression in oral squamous cell carcinoma. nih.gov
SFRP4CancerDownregulation linked to increased metastases in ovarian cancer. nih.gov
SFRP4CancerTumor suppressor; overexpression reduced proliferation, invasiveness in prostate cancer cell lines. researchgate.net
SFRP4Metabolic Disorders (Type 2 Diabetes)Linked to obesity and T2DM; regulates insulin exocytosis; associated with impaired glucose and triglyceride metabolism. frontiersin.orgnih.govnmj.com.npnih.gov
SFRP5Metabolic Disorders (Obesity, Type 2 Diabetes)Associated with obesity; overexpression impaired glucose tolerance in mice; anti-inflammatory adipokine; lower levels in obese/T2DM subjects. frontiersin.orgspandidos-publications.comportlandpress.com
SFRP5Inflammatory ConditionsAnti-inflammatory adipokine; antagonizes inflammatory responses; inhibits inflammation of smooth muscle cells. spandidos-publications.comportlandpress.com

Fusion Regulatory Protein 1 Frp 1 / Cd98 Heavy Chain and Frp 2 / Integrin Alpha3 Subunit

Molecular Identification and Complex Formation

FRP-1 as 4F2/CD98 Heavy Chain

FRP-1 was identified as a molecule that regulates cell fusion induced by viruses, such as Newcastle disease virus (NDV), and the fusion of monocytes. researchgate.netresearchgate.net Early research showed that the N-terminal amino acid sequence of FRP-1 shared significant identity with the 4F2/CD98 heavy chain. researchgate.netresearchgate.net Subsequent studies confirmed that FRP-1 is identical to the 4F2/CD98 heavy chain, a protein encoded by the SLC3A2 gene in humans and Slc3a2 in mice. researchgate.netresearchgate.netbiologists.com CD98 heavy chain (CD98hc) is a ubiquitously expressed type II transmembrane glycoprotein (B1211001). researchgate.netfrontiersin.orgoup.com It was initially discovered as a cell surface marker on activated lymphocytes and monocytes in 1981. frontiersin.org The 4F2 monoclonal antibody was found to bind strongly to activated human B and T cells, and the 4F2 antigen was determined to consist of an ~80–85 kDa heavy chain and a ~40 kDa light chain. biologists.com CD98hc is characterized by a large, heavily glycosylated extracellular domain, a short transmembrane domain, and a cytoplasmic tail. biologists.com

FRP-2 as Integrin alpha3 Subunit

FRP-2 has been identified as being identical to the integrin alpha3 subunit. researchgate.netbegellhouse.com Integrin alpha-3 is a protein encoded by the ITGA3 gene in humans. wikipedia.orgnih.govmybiosource.com Integrins are heterodimeric integral membrane proteins composed of an alpha chain and a beta chain, functioning as cell surface adhesion molecules. wikipedia.orguniroma2.it The ITGA3 protein undergoes post-translational cleavage in its extracellular domain, resulting in disulfide-linked light and heavy chains that associate with the beta 1 subunit to form the α3β1 integrin. wikipedia.org Integrin alpha3/beta-1 serves as a receptor for various extracellular matrix proteins, including fibronectin, laminin, collagen, epiligrin, thrombospondin, and CSPG4. ptglab.comuniprot.org

Heavy and Light Chain Composition of FRP-1 Complex

The FRP-1 complex, also known as CD98, is a cell surface heterodimer. researchgate.netresearchgate.net It is formed by the covalent linkage of the CD98 heavy chain (CD98hc) with a light chain via disulfide bonds. researchgate.netbegellhouse.combiologists.comoup.comresearchgate.netnih.gov The CD98 heavy chain is a single-pass transmembrane protein, while the light chains are multi-pass transmembrane proteins. biologists.com The heavy chain is glycosylated, typically around 80-85 kDa, while the non-glycosylated light chain is approximately 40 kDa. researchgate.netbegellhouse.combiologists.com The CD98 heterodimer is formed by disulfide bonds between the membrane-proximal section of the CD98hc extracellular domain and one of several possible CD98 light chains. biologists.com CD98hc acts as a chaperone, essential for the trafficking, membrane topology, stability, and transport activity of the light chains, although CD98hc itself does not directly transport amino acids. frontiersin.orgnih.govnih.gov At least six different light chains from the SLC7 family of amino acid transporters are known to associate with CD98hc, conferring substrate specificity to the heterodimer. frontiersin.orgnih.govnih.gov

Multifunctional Biological Roles of FRP-1

FRP-1/CD98 heavy chain is a multifunctional molecule involved in a variety of biological processes. researchgate.netbegellhouse.com Its roles extend beyond being a fusion regulator and include functions as an amino acid transporter (through its association with light chains), an integrin regulator, and a comitogenic factor, among others. researchgate.netbegellhouse.com CD98hc regulates integrin adhesive signaling and amino acid transport, both of which contribute to cell survival and proliferation. biologists.com

Fusion Regulation

FRP-1/CD98 heavy chain plays a role in regulating cell fusion events. researchgate.netbegellhouse.combiologists.com It is involved in virus-mediated cell fusion, such as that induced by Newcastle disease virus and HIV gp160. researchgate.netresearchgate.netnih.gov Studies using monoclonal antibodies against human FRP-1 heavy chain have been shown to induce the formation of multinucleated giant cells, including those with properties similar to osteoclasts. researchgate.netbegellhouse.com The FRP-1 system is implicated in the formation of multinucleated giant cells from blood monocytes. researchgate.netbegellhouse.com The fusion regulatory activity of FRP-1/CD98 molecules expressed in cells has been experimentally demonstrated. researchgate.net CD98hc has also been described as a fusion regulatory protein involved in regulating cell fusion upon Newcastle disease virus infection. frontiersin.orgnih.gov Furthermore, CD98hc is involved in cell-to-cell fusion events of macrophages and trophoblasts, leading to the formation of multinucleated giant cells or syncytiotrophoblasts. oup.com Herpes Simplex Virus 1 (HSV-1) has also been shown to recruit CD98hc and β1 integrin to the nuclear membrane, and knockdown of CD98hc induced aberrant accumulation of enveloped virions, suggesting a role in viral de-envelopment. asm.orgnih.gov

Amino Acid Transport Activity

While the CD98 heavy chain itself does not directly transport amino acids, its association with light chains from the SLC7 family is essential for their amino acid transport activity and their localization to the plasma membrane. researchgate.netfrontiersin.orgnih.govnih.govresearchgate.net The FRP-1 heavy chain supports amino acid transport activity by forming a heterodimer with these light chains. researchgate.net This complex constitutes a family of heteromeric amino acid transporters. oup.comnih.gov These transporters are typically composed of a heavy chain (SLC3 family) and a light chain (SLC7 family) linked by a disulfide bridge. nih.gov The heavy chain, CD98hc (SLC3A2), is crucial for trafficking the complex to the plasma membrane, while the light chain is the catalytic component responsible for transport. nih.gov CD98hc can bind to at least six different light subunits (LAT1, LAT2, xCT, y+LAT1, y+LAT2, and asc1), each conferring distinct substrate specificity to the heterodimer. nih.govnih.gov These heterodimers collectively transport a wide range of amino acids, including all essential amino acids. nih.gov For example, CD98hc-LAT1 (SLC7A5) and CD98hc-LAT2 (SLC7A8) are involved in the transport of neutral amino acids such as leucine, tyrosine, phenylalanine, and tryptophan. frontiersin.orgnih.gov CD98hc-xCT (SLC7A11) functions as a cystine/glutamate antiporter, important for providing cysteine for glutathione (B108866) synthesis. nih.govnih.gov CD98hc-y+LAT1 (SLC7A7) and CD98hc-y+LAT2 (SLC7A6) are involved in the exchange of cationic amino acids like arginine and lysine (B10760008) for neutral amino acids. nih.govnih.gov This amino acid transport function mediated by CD98hc-containing complexes is vital for various cellular processes, including cell growth, proliferation, and survival. biologists.comnih.gov

Here is a table summarizing some of the light chains that associate with CD98hc and their transport activities:

CD98 Light ChainSLC7 Family MemberTransport Activity
LAT1SLC7A5Sodium-independent exchange of large neutral amino acids (e.g., Leucine, Tyrosine, Phenylalanine, Tryptophan) frontiersin.orgnih.govidrblab.net
LAT2SLC7A8Sodium-independent exchange of neutral amino acids frontiersin.orgnih.govidrblab.net
xCTSLC7A11Cystine/Glutamate antiporter nih.govnih.gov
y+LAT1SLC7A7Cationic amino acid (e.g., Arginine, Lysine) exchange for neutral amino acids and Na+ nih.govnih.govnih.gov
y+LAT2SLC7A6Cationic amino acid exchange for neutral amino acids and Na+ nih.gov
Asc1SLC7A10Sodium-dependent transport of neutral amino acids (e.g., Alanine (B10760859), Serine, Cysteine, Threonine) nih.gov

Fusion regulatory proteins (FRPs) are a class of molecules recognized for their involvement in regulating cell fusion processes. Two key proteins have been identified in this system: Fusion Regulatory Protein-1 (FRP-1) and Fusion Regulatory Protein-2 (FRP-2). researchgate.netnih.govbegellhouse.combegellhouse.com

FRP-1 is a complex glycoprotein composed of a glycosylated heavy chain and a non-glycosylated light chain, linked by disulfide bonds. researchgate.netnih.govbegellhouse.com The heavy chain of FRP-1 has been identified as being identical to the 4F2 cell-surface antigen heavy chain, also known as CD98 heavy chain (CD98hc). researchgate.netnih.govbegellhouse.comnih.govraybiotech.comaai.org CD98hc is a type II transmembrane glycoprotein encoded by the SLC3A2 gene in humans. frontiersin.orgnih.gov It associates covalently with one of several L-type amino acid transporters, which function as the light chains, to form heterodimeric amino acid transport systems. frontiersin.orgnih.govplos.orgoup.com The CD98 light chain (CD98LC) is predicted to be a protein with multiple transmembrane domains and is nearly identical to the amino acid transporter E16. aai.org

FRP-2 has been identified as being identical to the integrin alpha3 subunit (ITGA3). researchgate.netnih.govbegellhouse.commedindex.amonline-medical-dictionary.org Integrin alpha3 is an integrin alpha subunit that combines with the beta-1 subunit to form the α3β1 integrin duplex. medindex.amonline-medical-dictionary.orgwikipedia.orguniprot.orgproteinatlas.orgharvard.edunih.gov This heterodimer is found predominantly in epithelial cells and interacts with various extracellular matrix proteins, including laminin, fibronectin, and collagen. wikipedia.orguniprot.orgproteinatlas.orgnih.gov

The FRP-1 heavy chain (CD98hc) is considered a multifunctional molecule involved in various cellular activities beyond fusion regulation, such as amino acid transport, integrin regulation, comitogenic activity, and Na+-Ca2+ exchange. researchgate.netnih.govbegellhouse.combegellhouse.com

Functions of FRP-1/FRP-2 Complex

The functional interplay between FRP-1 (CD98hc) and FRP-2 (integrin alpha3 subunit) is significant in various cellular processes.

Integrin Regulation and Cross-talk

CD98hc plays a crucial role in regulating integrin function. It associates with β1 and β3 integrins through its transmembrane and cytoplasmic domains. nih.govplos.orgoup.comresearchgate.net This association is proposed as a mechanism by which CD98 mediates cell survival and growth by influencing downstream signaling pathways. plos.org CD98hc can regulate integrin-mediated adhesion events and signaling. nih.govmolbiolcell.orgnih.govmolbiolcell.org Studies have shown that cross-linking CD98 with monoclonal antibodies can stimulate integrin activation and adhesion, leading to integrin-like signaling. molbiolcell.orgnih.govmolbiolcell.org This can result in the clustering of β1 integrins to form high-density complexes. molbiolcell.orgnih.gov The interaction between CD98hc and integrins can activate signaling pathways such as PI 3-kinase, Akt, and MAPK/ERK. frontiersin.orgplos.orgmolbiolcell.orgmolbiolcell.orgbiologists.com The cross-talk between the FRP-1 (CD98) and integrin systems is a reviewed aspect of their function. researchgate.netnih.govbegellhouse.combegellhouse.comscispace.com

Comitogenic Factor Activity

CD98hc exhibits comitogenic properties, particularly in lymphocytes. researchgate.netnih.govbegellhouse.combegellhouse.comucl.ac.ukmybiosource.com Treatment of T lymphocytes with CD98 monoclonal antibodies, in conjunction with other stimuli like anti-CD2 and anti-CD3 antibodies, can strongly up-regulate T cell proliferation, even in the absence of antigen-presenting cells. ucl.ac.ukmybiosource.com This suggests that CD98 may function as a costimulatory molecule. ucl.ac.uk

Na+-Ca2+ Exchanger Function

There is evidence suggesting that CD98 is involved in the regulation of intracellular calcium concentration, potentially through interaction with the Na+/Ca2+ exchanger. researchgate.netnih.govbegellhouse.combegellhouse.comraybiotech.comaai.orgnih.gov However, this effect appears to be cell-type specific. nih.gov

Cellular Processes Regulated by FRP-1/FRP-2

The FRP-1/FRP-2 system is implicated in several key cellular processes, particularly those involving cell fusion and adhesion.

Frp Transcriptional Regulator in Streptococcus Mutans

Role as a Pleiotropic Transcriptional Regulator

FRP, identified as a putative protein homologous to DNA-binding proteins, functions as a transcriptional regulator in Streptococcus mutans. nih.gov Its pleiotropic nature means it impacts the expression of multiple genes, thereby coordinating diverse cellular processes. nih.govnih.govasm.org

Impact on Gene Expression Cascade

Studies have demonstrated that FRP deficiency leads to decreased transcription of several genes vital for S. mutans virulence. These include genes encoding key enzymes involved in exopolysaccharide synthesis: fructosyltransferase (ftf), glucosyltransferase B (gtfB), and glucosyltransferase C (gtfC). nih.govnih.govasm.org Quantitative real-time PCR analyses have confirmed these reduced transcription levels in frp mutants compared to wild-type strains. nih.govnih.gov Furthermore, Western blotting and activity assays have shown a corresponding decrease in the protein levels and activity of Ftf, GtfB, and GtfC in the absence of functional Frp. nih.govnih.govasm.org

The impact of FRP on gtfB and gtfC expression appears somewhat distinct from its effect on ftf expression, suggesting complex regulatory mechanisms. nih.gov While FRP generally acts as a positive transcriptional regulator for ftf, gtfB, and gtfC expression, particularly in the presence of glucose, gtfC expression shows less dependence on Frp in the presence of sucrose (B13894). nih.gov Fructose (B13574) also appears to influence ftf expression in the frp mutant more strongly than gtfB and gtfC expression. nih.gov

Autoregulation of frp Transcription

Research indicates that the transcription of the frp gene is subject to autoregulation. The transcription of frp is significantly increased in an frp mutant under various growth conditions. nih.govnih.govasm.org This suggests a negative feedback loop where the FRP protein itself regulates its own production. Complementation of the frp gene in the mutant strain restores the transcription levels of affected genes, including frp itself, to levels similar to those observed in the wild-type strain. nih.govnih.govasm.org

Influence on Bacterial Physiology and Virulence Factors

FRP's regulatory activities have a direct impact on several key physiological functions and virulence factors of Streptococcus mutans, contributing to its ability to establish and maintain infection. nih.govnih.govasm.org

Regulation of Exopolysaccharide (EPS) Synthesis

Exopolysaccharides are crucial components of the extracellular matrix in S. mutans biofilms. FRP plays a significant role in regulating EPS synthesis primarily through its control over the expression of glucosyltransferases (Gtfs) and fructosyltransferases (Ftf). nih.govnih.govasm.org These enzymes utilize sucrose to produce glucans and fructans, which are major constituents of the EPS matrix. nih.gov As mentioned earlier, FRP positively regulates the expression of ftf, gtfB, and gtfC, particularly in the presence of glucose. nih.gov The reduced expression and activity of these enzymes in frp mutants directly lead to decreased EPS production. nih.govnih.govasm.org

Control of Biofilm Formation

Biofilm formation on the tooth surface is a critical step in the development of dental caries. FRP is involved in modulating biofilm formation, specifically sucrose-dependent biofilm development. nih.govnih.govasm.orgresearchgate.net Deficiency in FRP has been shown to inhibit the formation of biofilms when S. mutans is grown in the presence of sucrose. nih.govnih.govasm.orgresearchgate.net This is a direct consequence of FRP's positive regulation of gtfB and gtfC, as these enzymes are essential for synthesizing the glucans that contribute to the sticky extracellular matrix of sucrose-induced biofilms. nih.gov

The following table summarizes the effect of frp mutation on the transcription of key genes involved in EPS synthesis and the resulting impact on biofilm formation based on research findings:

GeneFunctionEffect of frp Mutation on TranscriptionEffect on Protein Level/ActivityEffect on Biofilm Formation (Sucrose-dependent)Source
ftfFructosyltransferase (Ftf)DecreasedDecreasedImpaired nih.govnih.govasm.org
gtfBGlucosyltransferase B (GtfB)Decreased (especially with glucose)DecreasedImpaired nih.govnih.govasm.org
gtfCGlucosyltransferase C (GtfC)Decreased (especially with glucose)DecreasedImpaired nih.govnih.govasm.org

Modulation of Competence Development

Natural genetic competence, the ability of bacteria to take up exogenous DNA, is another important physiological process in S. mutans that can contribute to genetic diversity and adaptation. FRP has been implicated in the modulation of competence development. nih.govnih.govasm.org Studies have shown that the expression of the comC gene, which encodes the competence-stimulating peptide (CSP) involved in the quorum-sensing system regulating competence, is attenuated in an frp mutant. nih.govnih.govasm.org Consequently, the transformation efficiency of frp-deficient strains is decreased. nih.govnih.govasm.org The addition of synthetic CSP can partially restore the transformation efficiency in the frp mutant, further supporting the role of FRP in regulating competence through the CSP system. nih.govnih.govasm.org

Molecular Mechanism of Transcriptional Regulation

Frp exerts its regulatory effects by interacting with DNA sequences in the promoter regions of its target genes. nih.govoup.comoup.com Studies utilizing techniques such as DNA mobility shift assays have provided insights into the molecular mechanisms of Frp's transcriptional control. nih.govnih.govoup.comoup.com

DNA-Binding Properties and Specificity

Frp has been shown to bind specifically to certain DNA sequences. nih.govnih.govoup.comoup.com Early characterization suggested that Frp is a low-molecular-mass protein with amino acid sequences homologous to several Gram-positive bacterial DNA-binding proteins. nih.govoup.comoup.com DNA mobility shift assays have demonstrated that Frp binds to DNA sequences within the promoter regions of genes it regulates. nih.govnih.govoup.comoup.com The specificity of Frp binding is linked to the presence of particular DNA structures, such as inverted repeats. nih.govoup.comoup.com For instance, Frp specifically binds to a region in the ftf promoter containing an inverted repeat structure. nih.govoup.comoup.com Conversely, Frp did not bind to DNA fragments lacking this inverted repeat structure. nih.govoup.comoup.com This suggests that the inverted repeat region is crucial for Frp interaction and subsequent regulation of gene expression. nih.govoup.comoup.com

Interaction with Promoter Regions (e.g., ftf promoter)

Frp interacts with the promoter regions of target genes to influence their transcription. A well-studied example is the interaction with the ftf promoter. DNA mobility shift assays have revealed that Frp binds to a DNA sequence in the ftf promoter region. nih.govnih.govoup.comoup.com This binding site contains two inverted repeats located upstream of the -10 and -35 sequences of the ftf gene. nih.gov The interaction of Frp with this inverted repeat region upstream of the ftf promoter is suggested to play a role in regulating ftf expression. nih.govoup.comoup.com

Research findings indicate that ftf transcription is significantly decreased in an frp-deficient mutant compared to the wild-type strain when grown in the presence of sucrose, glucose, or fructose. nih.gov This supports the role of Frp as a positive transcriptional regulator of ftf expression. nih.gov Complementation of the frp gene in the mutant strain restored the transcription levels of affected genes, including ftf, to levels similar to those in the wild-type strain. nih.govnih.gov

While the interaction with the ftf promoter is clearly established, Frp also affects the transcription of other genes like gtfB and gtfC. nih.govnih.gov The transcription of both gtfB and gtfC was decreased in the frp mutant in the presence of glucose. nih.gov In the presence of sucrose, gtfB transcription was significantly decreased in the frp mutant, while gtfC transcription was similar to the wild-type strain, suggesting potential differences in regulatory mechanisms depending on the sugar present. nih.gov Frp also appears to influence the expression of the comC gene, involved in competence development, by binding to a sequence in its promoter region that shares identity with the inverted repeat sequence in the ftf promoter. nih.gov

The precise mechanisms by which Frp binding to these promoter regions activates or represses transcription may involve direct interaction with RNA polymerase or modulation of DNA conformation, though further detailed studies are needed to fully elucidate these interactions.

GeneEffect of frp Deficiency on Transcription (compared to wild-type)Conditions Tested (Sugars)
ftfDecreasedSucrose, Glucose, Fructose nih.gov
gtfBDecreasedGlucose, Sucrose nih.gov
gtfCDecreasedGlucose nih.gov
comCDecreasedTHB, Sucrose (No significant difference in Glucose) nih.gov
gtfDNo significant alterationSucrose, Glucose, Fructose nih.gov

General Methodological Approaches for Frp Protein Research

Molecular Cloning and Recombinant Protein Expression

Molecular cloning is a fundamental technique used to isolate and amplify DNA sequences encoding FRP proteins. This process typically involves inserting the FRP gene into a suitable expression vector nih.govjmb.or.kr. Recombinant protein expression allows for the production of large quantities of specific FRP proteins in various host systems, such as E. coli pnas.orgasm.org, yeast nih.gov, or mammalian cells researchgate.netsinobiological.com. For instance, the gene for Staphylococcus aureus FrpA and FrpB proteins were amplified by PCR and cloned into expression vectors for expression in E. coli asm.org. A functional cDNA for rabbit ferritin mRNA repressor protein (FRP) was isolated from a rabbit liver cDNA library cloned in an expression vector nih.gov. Recombinant human sFRP1 (Secreted frizzled-related protein 1) has been expressed with a C-terminal polyhistidine tag sinobiological.com. The expression of recombinant proteins often involves steps like gene cloning, vector transformation, selection and screening, expression induction, purification, and characterization researchgate.net.

Genetic Manipulation Techniques (e.g., Gene Deletion, Overexpression, Transgenic Models)

Genetic manipulation techniques are crucial for investigating the in vivo roles of FRP proteins. These methods include gene deletion (creating knockout organisms or cell lines lacking the FRP gene), overexpression (increasing the production of the FRP protein), and the generation of transgenic models (organisms with modified FRP gene expression) pnas.orglbl.govwikipedia.orgscielo.brmdpi.commanchester.ac.uk. For example, deletion mutants of the Fluorescence Recovery Protein (FRP) in Synechocystis have been studied to understand its role in photoprotection pnas.orgwikipedia.org. Overexpression of FRP in Synechocystis has also been shown to affect fluorescence quenching wikipedia.org. Transgenic mice overexpressing follistatin-related protein (FRP), also known as FSTL1, have been generated to study its function researchgate.net. Similarly, transgenic mice overexpressing human FRP (Follistatin-related protein 1) have been constructed and characterized, demonstrating exogenous gene expression in specific tissues like heart and liver physiology.org. Gene editing techniques like CRISPR/Cas can be used to create gene knockouts, genomic deletions, and introduce conditional alleles or reporter tags in transgenic models manchester.ac.uk.

Protein Purification and Biochemical Characterization

Purification of FRP proteins is essential for detailed biochemical and structural studies. Various chromatographic techniques, such as affinity chromatography (e.g., using Ni-NTA resin for His-tagged proteins), are commonly employed to isolate the protein of interest from host cell lysates pnas.orgnih.gov. Following purification, biochemical characterization is performed to determine the protein's properties, including molecular weight, oligomeric state, enzymatic activity (if applicable), and stability nih.gov. For instance, the FSH releasing protein (FRP) from porcine ovarian follicular fluid was purified and characterized by SDS-polyacrylamide gel electrophoresis and partial sequence analysis, revealing it as a homodimer scilit.com. Recombinant Fermentation-respiration switch protein (FrsA) from Vibrio vulnificus was purified by Ni-NTA affinity chromatography and characterized for its esterase activity, including determining its optimal conditions and kinetic parameters nih.gov. Biochemical analysis often involves techniques to study protein-DNA or protein-RNA interactions, as demonstrated in the purification and characterization of the ferritin mRNA repressor protein (FRP/Sp1) nih.gov.

Advanced Protein-Protein Interaction Assays

Understanding how FRP proteins interact with other molecules is key to elucidating their biological roles. Advanced protein-protein interaction assays are used to identify binding partners and characterize the nature of these interactions nih.govlbl.govscilit.comnih.govresearchgate.netthermofisher.comresearchgate.netfrontiersin.org. Techniques include co-immunoprecipitation (co-IP), which is used to isolate protein complexes pnas.orgthermofisher.com. Pull-down assays, often using tagged proteins, are also employed to identify interacting partners thermofisher.comnih.gov. Label transfer chemistry has been developed as a method to characterize protein-protein interactions, involving tagging a "bait" protein to label nearby interacting "prey" proteins nih.gov. Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are techniques used to study protein interactions in living cells by measuring energy transfer between fluorescent or luminescent proteins fused to the proteins of interest jove.comnih.gov. Crosslinking followed by analysis (e.g., by SDS-PAGE or mass spectrometry) can be used to stabilize and identify transient or weak interactions thermofisher.comresearchgate.net. Assays like those involving anti-FRP-1 monoclonal antibodies have been used to study the effects of FRP-1 (4F2/CD98) on cell aggregation and multinucleated giant cell formation, indirectly indicating interactions with other cell surface molecules like integrins researchgate.netnih.gov.

Transcriptional and Gene Expression Profiling (e.g., RT-PCR, Quantitative PCR)

Transcriptional and gene expression profiling techniques are used to measure the levels of FRP mRNA, providing insights into the regulation of FRP gene expression. Reverse Transcription PCR (RT-PCR) and quantitative PCR (qPCR), also known as real-time PCR, are widely used methods for quantifying mRNA levels wikipedia.orgnih.govresearchgate.netthermofisher.comthermofisher.comqiagen.com. These techniques involve converting RNA to cDNA followed by PCR amplification and detection nih.govthermofisher.com. qPCR allows for the real-time monitoring and quantification of the amplification process, enabling precise measurement of transcript abundance thermofisher.com. These methods can be used for relative quantification (comparing expression levels between different samples) or absolute quantification (determining the exact number of transcripts) nih.govthermofisher.com. Gene expression profiling using techniques like qPCR can reveal how FRP gene expression changes under different conditions or in different tissues nih.govthermofisher.com. For instance, RT-PCR has been used to confirm the expression of exogenous FRP-Flag in transgenic mice physiology.org.

Cell-Based Functional Assays (e.g., Cell Proliferation, Apoptosis, Migration, Differentiation Assays, Reporter Gene Assays)

Cell-based functional assays are utilized to assess the biological activities of FRP proteins in a cellular context. These assays measure various cellular processes that may be influenced by FRP, such as cell proliferation, apoptosis (programmed cell death), migration, and differentiation sci-hub.semdpi.comthermofisher.comthermofisher.comnuvisan.combio-rad.com. For example, studies on follistatin-like protein 5 (FSTL5), sometimes referred to as FRP, have used proliferation assays, colony formation assays, and flow cytometry to investigate its effects on hepatocellular carcinoma cell growth and apoptosis researchgate.net. Cell viability assays, such as real-time cell electronic sensing, and apoptosis rate assessment by Annexin V/PI staining have been used to study the effect of FRP on endothelial cell apoptosis researchgate.net. Migration assays, such as transwell insert systems, are used to evaluate the impact of FRP on cell movement researchgate.net. Reporter gene assays are employed to study the transcriptional activity regulated by FRP or to monitor signaling pathways it is involved in nuvisan.combio-rad.combiofidus.deanchorbiosolutions.com. These assays often involve introducing a reporter gene (e.g., luciferase or fluorescent protein) under the control of a promoter or pathway responsive to FRP activity nuvisan.combio-rad.com.

Compound Names and PubChem CIDs

Genomic and Evolutionary Analysis

Genomic and evolutionary analyses of sFRPs provide insights into their genetic basis, conservation across species, and the impact of genetic variations on their function.

Chromosomal Localization

The genes encoding human sFRPs are located on different chromosomes. SFRP1 is encoded by a gene on chromosome 8p11.21. wikipedia.org SFRP2 is located on chromosome 4q31.3. wikipedia.org SFRP4 is found on the short arm of chromosome 7, specifically at 7p14-p13. doi.org SFRP5 is located on chromosome 10q24. biologists.com Studies in mice have also shown that the sFRP genes are dispersed across different autosomes, indicating dispersion during evolution. pnas.org SFRP1, SFRP2, and SFRP5 are encoded by three exons, while SFRP3 and SFRP4 contain six exons, reflecting differences in genomic organization. frontiersin.org

The chromosomal locations of human SFRP genes are summarized in the table below:

GeneChromosomal Location
SFRP18p11.21
SFRP24q31.3
SFRP47p14-p13
SFRP510q24

Polymorphism Screening

Polymorphisms within sFRP genes have been investigated for their association with various conditions, particularly cancers and bone disorders. For instance, a common polymorphism in exon 1 of SFRP1 involves an in-frame three-base insertion, thought to result in an extra alanine (B10760859) residue. wikipedia.org While one study found no significant association between this polymorphism and colorectal cancer development, other genetic variants in the 3' untranslated region of the SFRP1 gene have been associated with the risk of gastric cancer. wikipedia.orgnih.gov

Polymorphisms in SFRP4 have also been studied. The rs1802074 polymorphism (c.1019 G>A) in the SFRP4 gene has shown a significant association with the risk of prostate cancer, with the heterozygous GA genotype being more prevalent in cases compared to controls. ias.ac.in Another study indicated that the sFRP4 c.958C>A polymorphism might be a genetic factor associated with the prevalence of osteoporosis at the femoral neck in postmenopausal Korean women. nih.gov

Phylogenetic Reconstruction

Phylogenetic analysis of the sFRP family reveals evolutionary relationships and subgroupings. Sequence comparisons and phylogenetic reconstructions consistently show that SFRP1, SFRP2, and SFRP5 are closely related and form one subgroup, while SFRP3 and SFRP4 comprise a second subgroup. doi.orgbiologists.comnih.govnih.gov This clustering based on sequence homology often correlates with differences in genomic organization and potentially distinct functional properties or tissue-specific expression patterns. biologists.comnih.gov

Phylogenetic analyses have also suggested that the shared domain architecture of sFRPs may not reflect a common evolutionary ancestry but rather independent events of domain rearrangement, a phenomenon referred to as merology. nih.govnih.gov Despite potential independent origins, the sFRPs have conserved interaction partners, namely Wnt proteins, and similar developmental functions. nih.govnih.gov Studies in other species, such as zebrafish, have also characterized the expression profiles of different sfrp genes, providing clues about their function and evolution. nih.gov

Computational Biology and Bioinformatics

Computational approaches are essential for predicting sthis compound structure, analyzing interactions, and understanding their functional context within biological pathways.

Molecular Docking

Molecular docking simulations are utilized to study the binding interactions between sFRP proteins and their ligands, primarily Wnt proteins, and other potential interacting molecules. These studies help predict binding affinities and identify key residues involved in the interactions. For example, molecular docking analysis has been used to evaluate the binding of potential inhibitors to SFRP3, identifying compounds with favorable interaction and docking scores that suggest their potential as therapeutic candidates targeting SFRP3 in conditions like bone cancer. tandfonline.com Molecular docking has also been applied to study the interaction between Sizzled (Szl), a secreted frizzled-related protein, and Bone Morphogenetic Protein-1 (BMP-1), revealing potential interaction sites that could inform the design of new inhibitors for fibrotic diseases. nih.gov Molecular docking studies have also been used to identify potential phytochemicals that could modulate SFRP4 expression by interacting with its active pocket. researchgate.net

Computational studies, including molecular dynamics simulations and docking, have assessed the binding affinity of different human sFRPs to Wnt3. One study indicated that SFRP3 might have the highest binding affinity to Wnt3, while SFRP1 and SFRP5 showed lower affinity. nih.gov

Protein Interaction Network Analysis

Protein-protein interaction (PPI) network analysis is employed to map the interactions between sFRPs and other proteins, providing a broader understanding of their functional roles and the pathways they influence. Studies using databases like STRING and GeneMANIA have constructed PPI networks for sFRP family members and their interactors. nih.govnih.gov These analyses consistently show that sFRPs and their interacting proteins are primarily associated with the Wnt signaling pathway. nih.govnih.govmdpi.com PPI networks can reveal potential functional associations and highlight key proteins that interact with sFRPs in specific biological contexts, such as in different cancer types. nih.govnih.govmdpi.comstring-db.org

Gene Ontology Enrichment

Gene Ontology (GO) enrichment analysis is used to categorize the biological processes, cellular components, and molecular functions associated with sFRPs and their interacting partners. This helps to elucidate the functional context of sFRPs within the cell. GO enrichment analyses of sFRPs and their associated proteins frequently highlight terms related to the Wnt signaling pathway, immune system development, and specific cellular components like the extracellular region and plasma membrane. nih.govgenecards.orgresearchgate.net For example, GO annotations for SFRP1 include terms such as frizzled binding, Wnt-protein binding, extracellular region, and extracellular space. wikipedia.orggenecards.org Functional annotation of highly expressed SFRP1 in the context of oral squamous cell carcinoma indicated associations with membrane potential, passive transmembrane transporter activity, and enrichment in calcium pathway and neuroactive ligand–receptor interaction. mdpi.com

Development and Application of Research Modulators

Research modulators, including inhibitors, activators, and antibodies, are crucial tools for studying sFRP function and exploring their therapeutic potential.

Inhibitors

Given that sFRPs can act as antagonists of Wnt signaling, particularly by binding to Wnt ligands or Frizzled receptors, the development of sFRP inhibitors is a strategy to activate or enhance Wnt signaling. patsnap.comnih.gov This can be relevant in contexts where Wnt signaling is suppressed, such as in certain neurodegenerative diseases. f1000research.comresearchgate.net Inhibitors can include small molecules, peptides, or genetic approaches like siRNA or CRISPR-based systems that reduce the activity or expression of specific sFRPs. patsnap.com For example, epigenetic modifiers that reverse the silencing of SFRP genes by promoter methylation can act as indirect activators of Wnt signaling by restoring sFRP expression. researchgate.net

Activators

Conversely, in conditions where Wnt signaling is aberrantly activated, such as in many cancers, sFRP activators can be used to enhance sFRP function and thereby inhibit Wnt signaling. patsnap.com SFRP activators can increase the activity or expression of sFRPs, leading to increased sequestration of Wnt ligands or enhanced binding to Frizzled receptors, thus downregulating the Wnt pathway. patsnap.com Research into SFRP4 modulators, for instance, includes the exploration of activators to inhibit Wnt signaling in certain cancers and metabolic disorders. patsnap.com However, the role of sFRPs in Wnt signaling is complex and can be context-dependent, with some studies suggesting that sFRPs can also function as Wnt activators depending on concentration and cellular context. researchgate.netnih.govbiologists.com

Antibodies

Antibodies targeting sFRP proteins are essential research tools for detection, localization, and functional studies, such as Western blot, immunoprecipitation, and immunohistochemistry. The availability of well-characterized antibodies is crucial for ensuring the reproducibility and reliability of sFRP research. f1000research.comresearchgate.netnih.gov Efforts are underway to characterize commercially available antibodies for human sFRPs using standardized protocols and knockout cell lines to provide validated reagents for the scientific community. f1000research.comresearchgate.netnih.gov Antibodies against specific sFRPs, such as sFRP-1 and sFRP-2, are commercially available for research use. novusbio.comresearchgate.net These antibodies facilitate the assessment of sthis compound levels and localization in various experimental models and tissues. f1000research.comresearchgate.netnih.govresearchgate.net

Future Research Directions and Unanswered Questions

Elucidating Undiscovered Roles and Mechanisms for Each FRP Family

A primary challenge in the field is to move beyond the currently understood functions and uncover the full spectrum of activities for each distinct family of FRP proteins.

Fluorescence Recovery Protein (FRP) in Cyanobacteria: This FRP is integral to the photoprotective cycle, interacting with the Orange Carotenoid Protein (OCP) to regulate energy dissipation. However, fundamental aspects of its mechanism are still unresolved. A significant unanswered question is the precise structural basis for how FRP deactivates the photo-switched red form of OCP (OCPR) and what molecular signals trigger its action. nih.gov The discovery of multiple OCP families (OCP1, OCP2, OCPX) implies that different photoprotection mechanisms may exist, presumably tailored to the specific ecological niches and light conditions of various cyanobacteria. nih.gov The universality of the FRP-mediated regulatory mechanism is also a major point of inquiry, especially since FRP amino acid sequences show significant diversity across species, unlike the more conserved OCP. biorxiv.org While the dimeric form of FRP is considered its active state, the protein can form higher-order oligomers, and the physiological relevance of these different states remains an open question for future studies. nih.govpnas.org Furthermore, the presence of FRP homologs in non-photosynthetic prokaryotes suggests they may have additional, more ancient functions beyond their role in photoprotection that are yet to be discovered. biorxiv.org

Fusion Regulatory Protein-1 (FRP-1/CD98hc): In mammals, FRP-1 (also known as the CD98 heavy chain or 4F2) is a multifunctional protein with confirmed roles as a fusion regulator, an amino acid transporter subunit, and an integrin regulator. nih.gov A major direction for future research is to dissect how these diverse functions are orchestrated within different cell types and under various physiological and pathological conditions. Key unanswered questions include how the cell prioritizes or coordinates its amino acid transport activity versus its role in cell fusion and integrin signaling. Elucidating the specific downstream signaling events triggered by each distinct function is critical.

Frizzled-Related Proteins (FRPs) in Wnt Signaling: This family of secreted proteins, often called Secreted Frizzled-Related Proteins (sFRPs), are known modulators of the critical Wnt signaling pathway. While they are generally considered inhibitors that act by sequestering Wnt ligands, the precise mechanisms are still under investigation. scholaris.ca Future work must clarify the structural basis of their interactions and determine whether they inhibit signaling solely by binding Wnt proteins or also by forming non-functional complexes with Frizzled receptors. scholaris.ca Their roles are also context-dependent, and further research is needed to understand why they occasionally act as agonists of Wnt signaling. Uncovering the full range of their involvement in embryonic development, tissue homeostasis, and diseases like cancer remains a significant goal.

FRP FamilyPrimary SystemKnown Function(s)Key Unanswered Questions
Fluorescence Recovery Protein (FRP) CyanobacteriaAccelerates the deactivation of the Orange Carotenoid Protein (OCP) to restore normal light-harvesting. pnas.orgStructural basis of OCP deactivation; Universality of mechanism across species; Physiological role of different oligomeric states. nih.govbiorxiv.orgnih.gov
Fusion Regulatory Protein-1 (FRP-1) MammalsRegulates cell fusion; Subunit for amino acid transporters; Modulates integrin signaling. nih.govCoordination of multiple functions; Specific downstream signals for each role.
Frizzled-Related Proteins (FRPs/sFRPs) MetazoansModulate Wnt signaling pathway, typically by inhibiting Wnt ligand activity. scholaris.caPrecise mechanism of inhibition; Context-dependent roles as agonists/antagonists; Specific roles in development and disease.

Investigating Interplay and Cross-talk Between Different FRP-Regulated Pathways

Biological processes are governed by complex networks of interacting pathways. A crucial frontier of research is to understand how FRP-regulated pathways integrate with other cellular signals.

Cyanobacterial FRP System: The OCP-FRP cycle is a response to high-light stress. An important area for future investigation is how this specific photoprotective mechanism cross-talks with other stress-response pathways in cyanobacteria, such as those for thermal, oxidative, or nutrient stress. Understanding the transcriptional and post-translational regulatory networks that control the expression and activity of both OCP and FRP in response to a combination of environmental cues is essential for a holistic view of cyanobacterial survival strategies.

FRP-1/CD98hc Pathways: The known physical and functional interaction between FRP-1 and integrin proteins presents a clear case of pathway cross-talk, but the molecular details governing this relationship require deeper investigation. nih.gov For instance, how does integrin activation state affect FRP-1's function in amino acid transport, and vice-versa? Given that FRP-1 facilitates the transport of essential amino acids, a vital research direction is to explore how this function cross-talks with nutrient-sensing pathways like mTOR to influence cell growth and proliferation. Furthermore, in the immune system, the interplay between FRP-1's role in T-cell activation and its function in cell fusion (e.g., in macrophage giant cell formation) is a complex area ripe for exploration. nih.gov

Wnt-FRP Pathways: The Wnt signaling pathway is a central hub in a vast network of cellular communication, with known cross-talk with numerous other key pathways, including Notch, TGF-β, Hedgehog, and receptor tyrosine kinases. nih.gov A major unanswered question is how different members of the Frizzled-Related Protein family selectively modulate this intricate cross-talk. nih.govresearchgate.net Future research must aim to determine if specific FRPs can fine-tune the cellular response by, for example, inhibiting Wnt's interaction with one pathway while leaving another unaffected. Investigating the cumulative effect of the co-expression of multiple, distinct FRPs on this complex signaling web is another critical challenge.

Development of Advanced Tools for Specific FRP Modulation in Research Contexts

Progress in understanding FRP function is intrinsically linked to the development of tools that allow for their precise manipulation. Future efforts will focus on creating highly specific chemical and biological modulators for research applications.

Cyanobacterial FRP: The development of small-molecule inhibitors that specifically target the FRP-OCP interaction would be invaluable. Such tools would allow researchers to study the kinetics and consequences of the photoprotection cycle in vivo without the need for genetic manipulation, offering a more dynamic way to probe the system. On the other end, engineering the OCP-FRP interaction could lead to the creation of novel, genetically encoded photoswitches with tunable relaxation times for applications in synthetic biology and optogenetics.

FRP-1/CD98hc: A significant challenge and a goal for future research is the development of reagents, such as monoclonal antibodies or small molecules, that can specifically target one of FRP-1's functions without affecting the others. nih.gov For example, a molecule that blocks the fusion-regulating activity of FRP-1 while leaving its amino acid transport function intact would be a powerful tool to dissect its roles in cancer and immunology.

Wnt-FRPs: Given the therapeutic potential of modulating the Wnt pathway in cancer and regenerative medicine, there is a high demand for advanced tools that target specific FRPs. Future research will likely involve high-throughput screening and rational drug design to develop specific agonists or antagonists for individual sFRPs. Combining structural biology with computational modeling will be essential to design molecules that can either disrupt or stabilize the interaction between a particular FRP and its target Wnt ligand, offering a highly nuanced approach to Wnt pathway modulation. pnas.org The creation of improved biosensors, potentially based on Bioluminescence Resonance Energy Transfer (BRET), will also be critical for monitoring the dynamic interactions of these proteins in living cells and tissues. mdpi.com

Q & A

Q. How can researchers reconcile discrepancies in FRP-binding partner identification across studies?

  • Answer: Differences often stem from affinity variations (e.g., co-IP vs. pull-down assays). Use orthogonal methods: BioID for proximal interactomes and SPR for affinity measurements . Cross-reference the Proteins API to filter high-confidence interactors from high-throughput datasets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.